p-Toluic acid-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C8H8O2 |
|---|---|
Molekulargewicht |
140.17 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D |
InChI-Schlüssel |
LPNBBFKOUUSUDB-QFFDRWTDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to p-Toluic Acid-d4: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of p-Toluic acid-d4. This deuterated analog of p-Toluic acid serves as a valuable tool in analytical and research settings, particularly as an internal standard in quantitative mass spectrometry and NMR-based assays.
Core Chemical Properties
This compound, also known as 4-Methylbenzoic acid-d4, is a stable isotope-labeled version of p-Toluic acid where four hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612). This isotopic substitution imparts a higher molecular weight without significantly altering its chemical behavior, making it an ideal internal standard for analytical quantification.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. Data for the unlabeled p-Toluic acid is provided for comparison.
| Property | This compound | p-Toluic Acid (unlabeled) |
| Molecular Formula | C₈H₄D₄O₂[][2] | C₈H₈O₂[3] |
| Molecular Weight | 140.17 g/mol [][2] | 136.15 g/mol |
| CAS Number | 1219798-71-6 | 99-94-5 |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | Not explicitly reported, but expected to be similar to the unlabeled compound. | 180-182 °C |
| Boiling Point | Not explicitly reported, but expected to be similar to the unlabeled compound. | 274-275 °C |
| Solubility | Poorly soluble in water, soluble in acetone (B3395972) and other organic solvents. | Poorly soluble in water, soluble in acetone. |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Structural Information
The molecular structure of this compound consists of a benzene (B151609) ring substituted with a methyl group and a carboxylic acid group at the para (1,4) positions. The four hydrogen atoms on the aromatic ring are replaced by deuterium atoms.
Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to the unlabeled compound. The aromatic proton signals (typically appearing as two doublets) will be absent due to the deuterium substitution. The spectrum would primarily show a singlet for the methyl (CH₃) protons and a broad singlet for the carboxylic acid proton (-COOH).
-
Expected ¹H NMR (in DMSO-d₆):
-
~2.37 ppm (s, 3H, CH₃)
-
~12.8 ppm (br s, 1H, COOH)
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will be very similar to that of the unlabeled compound. The chemical shifts of the carbon atoms are not significantly affected by the deuterium substitution on adjacent carbons. However, the signals for the deuterated carbons (C2, C3, C5, C6) may show splitting due to C-D coupling and may have a lower intensity.
-
Reference ¹³C NMR of p-Toluic acid (in DMSO-d₆) δ (ppm): 167.80 (COOH), 143.46 (C4), 129.80 (C2/C6), 129.55 (C1), 128.52 (C3/C5), 21.55 (CH₃)
Mass Spectrometry: In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) that is 4 mass units higher than that of the unlabeled compound due to the presence of four deuterium atoms.
-
Expected Molecular Ion (EI-MS): m/z 140
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Below is a general protocol for its use.
Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines the general steps for using this compound to quantify an analyte (e.g., unlabeled p-Toluic acid or a structurally similar compound) in a biological matrix.
1. Preparation of Stock Solutions:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of the same solvent.
2. Preparation of Working Solutions:
- Analyte Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the analyte in the samples.
- Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the IS stock solution.
3. Sample Preparation:
- To a fixed volume of the biological sample (e.g., 100 µL of plasma or urine), add a fixed volume of the internal standard working solution.
- Perform a sample clean-up procedure, such as protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction, to remove interferences.
- Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Develop a chromatographic method to separate the analyte and the internal standard.
- Optimize the mass spectrometer parameters for the detection of both the analyte and this compound using multiple reaction monitoring (MRM).
- Inject the prepared samples and calibration standards into the LC-MS/MS system.
5. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing a deuterated internal standard like this compound.
References
In-Depth Technical Guide to p-Toluic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluic acid-d4, the deuterated analog of p-toluic acid, is a stable isotope-labeled compound of significant interest in analytical and metabolic research. Its structural similarity to the endogenous p-toluic acid, combined with its distinct mass, makes it an invaluable tool as an internal standard for quantitative analysis by mass spectrometry. This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of this compound, with a focus on its role in modern drug development and metabolic studies. The inclusion of deuterium (B1214612) atoms provides a mass shift that allows for its differentiation from the unlabeled analyte, enabling precise and accurate quantification in complex biological matrices.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its application in experimental settings. While some properties are determined experimentally, others can be inferred from its non-deuterated counterpart, p-toluic acid, due to the minimal impact of deuterium substitution on most physical characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(methyl-d3)benzoic acid-2,3,5,6-d4 | N/A |
| Synonyms | 4-Methylbenzoic acid-d4, p-Toluic acid (ring-d4, methyl-d3) | N/A |
| CAS Number | 1219798-71-6 | [1] |
| Molecular Formula | C₈H₄D₄O₂ | [1] |
| Molecular Weight | 140.18 g/mol | N/A |
| Appearance | White to off-white solid | Inferred from p-Toluic acid |
| Melting Point | 178-182 °C | [2] |
| Boiling Point | ~274-275 °C at 760 mmHg | Inferred from p-Toluic acid[3] |
| Purity | >98% |
Table 2: Solubility Profile of p-Toluic Acid
| Solvent | Solubility | Temperature |
| Water | Sparingly soluble | Ambient |
| Acetone | Soluble | Ambient[3] |
| Ethanol | Soluble | Ambient |
| Diethyl Ether | Soluble | Ambient |
| Chloroform | Soluble | Ambient |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. The following data is for the non-deuterated p-Toluic acid and serves as a reference. The spectra for the deuterated compound will show characteristic shifts due to the presence of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.80 (s, 1H, COOH), 7.84 (d, J=6.48 Hz, 2H, Ar-H), 7.29 (d, J=7.88 Hz, 2H, Ar-H), 2.36 (s, 3H, CH₃).[4] For this compound, the aromatic signals would be absent, and the methyl signal would be replaced by a characteristic multiplet for the CD₃ group in ²H NMR.
-
¹³C NMR (DMSO, 100 MHz): δ 167.80, 143.46, 129.80, 129.55, 128.52, 21.55.[4]
Infrared (IR) Spectroscopy:
-
The IR spectrum of p-Toluic acid shows characteristic absorptions for the carboxylic acid group (O-H stretching around 3000 cm⁻¹, C=O stretching around 1680 cm⁻¹) and the aromatic ring. For this compound, C-D stretching vibrations would be observed at lower frequencies (around 2100-2300 cm⁻¹) compared to C-H stretching vibrations.
Mass Spectrometry (MS):
-
The mass spectrum of p-Toluic acid shows a molecular ion peak (M⁺) at m/z 136. For this compound, the molecular ion peak would be shifted to m/z 140, confirming the incorporation of four deuterium atoms.
Experimental Protocols
Synthesis of p-Toluic Acid
A common laboratory-scale synthesis of p-toluic acid involves the oxidation of p-xylene (B151628). The following is a representative protocol. The synthesis of the deuterated form would require the use of deuterated p-xylene as the starting material.
Materials:
-
p-Xylene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add p-xylene and an aqueous solution of sodium carbonate.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid to the filtrate until the precipitation of p-toluic acid is complete (pH ~2).
-
Collect the crude p-toluic acid by vacuum filtration and wash with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure p-toluic acid.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is frequently used as an internal standard for the quantification of p-toluic acid and other related organic acids in biological samples. The following is a general protocol for its use in a plasma sample.
Materials:
-
Plasma sample
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (B52724), HPLC grade
-
Formic acid
-
Deionized water, HPLC grade
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase is used to elute the analyte and internal standard.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for p-Toluic acid: Precursor ion (m/z 135) → Product ion (e.g., m/z 91).
-
MRM Transition for this compound: Precursor ion (m/z 139) → Product ion (e.g., m/z 95).
-
-
-
Quantification:
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of p-toluic acid in the unknown samples is then determined from this calibration curve.
-
Visualizations
Experimental Workflow for Quantitative Analysis using this compound
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Logical Relationship of Key Properties
The following diagram illustrates the relationship between the core properties and applications of this compound.
Caption: Key properties of this compound and their relationship to its application.
References
- 1. This compound (4-Methylbenzoic acid-d4) | Endogenous Metabolite | 1219798-71-6 | Invivochem [invivochem.com]
- 2. p-Toluic acid, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. p-Toluic acid(99-94-5) 1H NMR spectrum [chemicalbook.com]
p-Toluic acid-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Toluic acid-d4, a deuterated analog of p-Toluic acid. This document outlines its chemical properties, synthesis, and primary applications, particularly its use as an internal standard in quantitative analysis.
Core Data Presentation
This compound is a stable, isotopically labeled form of p-Toluic acid, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification methods.
| Property | Value | Source(s) |
| CAS Number | 1219798-71-6 | [1][2] |
| Molecular Formula | C₈H₄D₄O₂ | [1] |
| Molecular Weight | 140.17 g/mol | [3] |
| Synonyms | 4-Methylbenzoic acid-d4, p-Toluic-2,3,5,6-d4 acid | [1][3] |
Synthesis of this compound
One common method for the synthesis of p-Toluic acid involves the oxidation of p-xylene (B151628). A potential route to this compound could, therefore, involve the use of deuterated p-xylene as a starting material. Another general method for the synthesis of deuterated benzoic acids involves the treatment of chlorobenzoic acids with a Raney Cobalt alloy in heavy water containing an alkaline corrosive agent, which selectively replaces the chlorine group with deuterium.
Below is a logical workflow illustrating a generalized synthesis approach for p-Toluic acid.
Caption: Generalized synthesis of p-Toluic Acid.
Experimental Protocols: Use in Quantitative Analysis
This compound is primarily used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. The use of a stable isotope-labeled internal standard is a well-established technique to improve the accuracy and precision of quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
While a specific protocol detailing the use of this compound was not found in the reviewed literature, a representative experimental workflow for the quantification of a small molecule analyte in a biological matrix (e.g., plasma) using an LC-MS/MS system is provided below.
Objective: To quantify the concentration of a target analyte in human plasma using this compound as an internal standard.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
An In-depth Technical Guide to p-Toluic Acid-d4: Solubility in Organic Solvents and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of p-Toluic acid-d4 in organic solvents and details its critical role as an internal standard in quantitative analytical methodologies. Due to the limited availability of specific quantitative solubility data for the deuterated form, this paper presents qualitative solubility information based on its non-deuterated counterpart, p-Toluic acid, and provides a general experimental protocol for determining solubility. Furthermore, this guide illustrates the practical application of this compound in a common analytical workflow.
Understanding this compound
This compound is a deuterated form of p-Toluic acid (4-methylbenzoic acid), a substituted benzoic acid. The replacement of four hydrogen atoms with deuterium (B1214612) atoms on the aromatic ring makes it an ideal internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its primary application lies in its ability to mimic the chemical behavior of the non-deuterated analyte while being distinguishable by mass, thereby allowing for accurate quantification by correcting for variations during sample preparation and analysis.
Solubility Profile of this compound in Organic Solvents
Table 1: Qualitative Solubility of p-Toluic Acid in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Soluble[2][4] |
| Methanol | Soluble | |
| Ketones | Acetone | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Aromatic Hydrocarbons | Benzene | Soluble |
Note: This data is for the non-deuterated p-Toluic acid and serves as an estimate for the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a general procedure for determining the solubility of an organic compound like this compound in a given organic solvent. This method can be adapted to provide a semi-quantitative measure of solubility.
Objective: To determine the approximate solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Graduated pipette or burette
-
Constant temperature bath (optional)
Procedure:
-
Preparation: Weigh a precise, small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Using a graduated pipette or burette, add a small, known volume of the organic solvent (e.g., 0.1 mL) to the test tube.
-
Dissolution: Vigorously shake or vortex the test tube to facilitate the dissolution of the solid. If the solid does not completely dissolve, continue to add the solvent in small, measured increments (e.g., 0.1 mL).
-
Observation: After each addition of solvent, shake the mixture thoroughly and observe if the solid has completely dissolved.
-
Endpoint: The point at which the solid completely dissolves is the endpoint. Record the total volume of solvent added.
-
Calculation: Calculate the approximate solubility using the following formula:
Solubility (mg/mL) = Mass of this compound (mg) / Total volume of solvent added (mL)
-
Temperature Control (Optional): For more precise measurements, conduct the experiment in a constant temperature bath, as solubility is temperature-dependent.
Application: this compound as an Internal Standard in LC-MS Quantitative Analysis
A primary application of this compound is as an internal standard (IS) in quantitative analytical methods. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, including calibration standards and unknown samples. This allows for the correction of variations in sample preparation, injection volume, and instrument response.
The following workflow outlines the use of this compound as an internal standard for the quantification of an analyte in a biological matrix using LC-MS/MS.
Experimental Workflow Description:
-
Sample Preparation: The biological sample (e.g., plasma) is processed to remove interfering substances. A common method is protein precipitation.
-
Internal Standard Addition: A precise and known amount of this compound solution is added to all prepared samples, calibration standards, and quality control (QC) samples.
-
Calibration Standards Preparation: A series of calibration standards are prepared with a constant concentration of the internal standard and varying, known concentrations of the analyte of interest.
-
Quality Control Samples Preparation: QC samples are prepared at low, medium, and high concentrations of the analyte to assess the accuracy and precision of the method.
-
LC-MS/MS Injection: The prepared samples are injected into the Liquid Chromatography-Mass Spectrometry system.
-
Chromatographic Separation: The analyte and the internal standard are separated from other matrix components on an HPLC column. Ideally, they should have similar retention times.
-
Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) for both the analyte and this compound.
-
Peak Area Integration: The peak areas for both the analyte and the internal standard are integrated from the resulting chromatograms.
-
Peak Area Ratio Calculation: The ratio of the analyte's peak area to the internal standard's peak area is calculated for each sample.
-
Calibration Curve Generation: A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios on the calibration curve.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, its qualitative solubility is expected to be high in common organic solvents such as alcohols, ketones, and ethers, based on the behavior of its non-deuterated form. The provided experimental protocol offers a reliable method for determining its solubility in a laboratory setting. The paramount application of this compound is its use as an internal standard in quantitative analytical techniques, where it significantly enhances the accuracy and reliability of the results. The detailed workflow presented herein provides a practical guide for researchers and scientists in the field of drug development and bioanalysis.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 3. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 4. What are the physical properties of Para - Toluic Acid? - Blog [m.evergreensinochem.com]
A Technical Guide to p-Toluic Acid-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of p-Toluic acid-d4, a deuterated internal standard crucial for quantitative analysis in research and drug development. This document details commercially available sources, their technical specifications, and foundational experimental protocols for its application in mass spectrometry-based assays.
Commercial Suppliers of this compound
The selection of a suitable commercial supplier for this compound is critical for ensuring the accuracy and reliability of experimental results. Key considerations include isotopic enrichment, chemical purity, available quantities, and cost. Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |
| MedChemExpress | This compound | 1219798-71-6 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| InvivoChem | This compound | 1219798-71-6 | Not specified | ≥98% | 500 mg, 1 g |
| Alfa Chemistry | This compound | 1219798-71-6 | Not specified | >98% | Inquire for details |
| CDN Isotopes | p-Toluic-2,3,5,6-d4 Acid | 1219798-71-6 | 98 atom % D | Not specified | Inquire for details |
| Toronto Research Chemicals (TRC) | p-Toluic-2,3,5,6-d4 Acid | 1219798-71-6 | Not specified | Not specified | 5 mg, 10 mg |
| Santa Cruz Biotechnology | This compound | 1219798-71-6 | Not specified | Not specified | Inquire for details |
Note: Pricing information is generally available upon request from the suppliers.
The Role of this compound in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, p-Toluic acid, and other structurally similar analytes in complex matrices such as plasma, urine, and tissue homogenates. The incorporation of four deuterium (B1214612) atoms on the phenyl ring results in a mass shift of +4 Da, allowing for clear differentiation from the endogenous analyte by a mass spectrometer.
As a stable isotope-labeled internal standard (SIL-IS), this compound closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte. This co-elution ensures that any variations during sample preparation, injection, and ionization are mirrored by the internal standard, enabling accurate correction and leading to high precision and accuracy in quantification.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Quantification of a Target Analyte
This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the target analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.
-
Calibration Curve and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to achieve the desired concentration range for the calibration curve and QC samples.
-
IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) that provides a stable and reproducible signal.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 50 µL of the appropriate analyte working solution (for calibration and QC samples) or blank solvent (for unknown samples).
-
Add 50 µL of the IS working solution to all tubes.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and this compound.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quantification of a Target Analyte
This protocol provides a general framework for using this compound as an internal standard in GC-MS analysis, which often requires derivatization to increase the volatility of the analyte.
1. Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions for the analyte and this compound as described in the LC-MS protocol.
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Pipette 100 µL of the biological sample into a glass tube.
-
Add 50 µL of the appropriate analyte working solution (for calibration and QC samples) or blank solvent (for unknown samples).
-
Add 50 µL of the IS working solution to all tubes.
-
Add 500 µL of an extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Heat at 60-70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature and transfer to a GC-MS autosampler vial.
3. GC-MS Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A capillary column suitable for the analyte (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient optimized to separate the analyte from matrix components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for enhanced selectivity.
4. Data Analysis:
-
Follow the same data analysis steps as outlined in the LC-MS protocol.
Signaling Pathways and Logical Relationships
The use of this compound is primarily in analytical chemistry and does not directly interact with biological signaling pathways. However, the logical relationship in its application as an internal standard is crucial for understanding its function.
p-Toluic acid-d4 safety data sheet information
An In-depth Technical Guide to the Safety of p-Toluic Acid-d4
This guide provides comprehensive safety information for this compound (4-Methylbenzoic acid-d4), intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of p-Toluic acid, and while deuteration can affect a drug's pharmacokinetic and metabolic properties, the fundamental chemical safety and handling precautions are generally considered equivalent to the non-deuterated compound.[1] The information presented here is primarily based on the safety data for p-Toluic acid (CAS No. 99-94-5).
Quantitative Safety and Property Data
The following tables summarize the key quantitative data for p-Toluic acid, providing a clear reference for its physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄D₄O₂ | [1] |
| Molecular Weight | 140.17 g/mol | [2] |
| Appearance | White to off-white or light yellow crystalline solid/powder | [1][3][4][5] |
| Melting Point | 179 - 182 °C (354.2 - 359.6 °F) | [1][4][5][6] |
| Boiling Point | 274 - 275 °C (525.2 - 527 °F) at 760 mmHg | [4][5][6][7] |
| Solubility | Poorly soluble in water; soluble in alcohol, ether, methanol, and acetone. | [5][6][8] |
| Vapor Pressure | 0.0061 mmHg | [7] |
| Acid Dissociation Constant (pKa) | 4.22 at 25 °C |[5][9][10] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
|---|---|---|---|---|
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 2340 mg/kg | [11] |
| LD50 (Lethal Dose, 50%) | Rat (male and female) | Oral | > 2000 mg/kg |[12] |
Hazard Identification and Classification
p-Toluic acid is classified as a hazardous substance.
-
GHS Hazard Statements: May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and is harmful to aquatic life (H402).[9] It may also cause skin, respiratory, and digestive tract irritation.[3][11]
-
Signal Word: Warning[6]
-
Pictograms: GHS07 (Exclamation mark)[6]
Experimental Safety Protocols
Detailed methodologies for handling, storage, and emergency procedures are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][11] Chemical protection gloves tested according to EN 374 are suitable.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11] Respiratory protection is required when dusts are generated.[13]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[8] Use in a well-ventilated area.[3][8] Minimize dust generation and accumulation.[3] Wash thoroughly after handling.[3][11]
-
Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[3][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][8][14]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[3][11]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical aid if irritation develops or persists.[11]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[3][11]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[3][11]
Spill and Leak Procedures
-
Remove Ignition Sources: Eliminate all sources of ignition from the area.[7][14]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Containment: Prevent spillage from entering drains or water courses.[8]
-
Cleanup:
-
For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[7][14]
-
Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[7][14]
-
Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal.[3][11]
-
Avoid generating dusty conditions.[3]
-
-
Decontamination: Solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[14]
-
Disposal: Dispose of waste in a manner consistent with federal, state, and local regulations.[11]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][11][15]
-
Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[3][11]
-
Hazards: Fine dust dispersed in the air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[14] Combustion may produce carbon monoxide and carbon dioxide.[8]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.
Caption: Logical workflow for safe handling of this compound.
References
- 1. This compound (4-Methylbenzoic acid-d4) | Endogenous Metabolite | 1219798-71-6 | Invivochem [invivochem.com]
- 2. p-Toluic-2,3,5,6-d4 acid | C8H8O2 | CID 100967343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. P-TOLUIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Natural Abundance of p-Toluic Acid Isotopes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of p-Toluic acid (4-methylbenzoic acid). p-Toluic acid, with the chemical formula C₈H₈O₂, is a substituted benzoic acid widely used as an intermediate in the synthesis of various chemicals, including terephthalic acid, a precursor to polyethylene (B3416737) terephthalate (B1205515) (PET).[1][2] An understanding of its isotopic composition is crucial for various analytical applications, including metabolic studies, environmental tracking, and quality control in pharmaceutical and chemical manufacturing.
Elemental Composition and Isotopic Abundance
The molecular formula of p-Toluic acid is C₈H₈O₂.[1][2][3][4] The natural abundance of isotopes for each of its constituent elements—Carbon, Hydrogen, and Oxygen—is detailed below. These values represent the globally accepted averages for terrestrial materials.
Table 1: Natural Abundance of Stable Isotopes of Carbon, Hydrogen, and Oxygen
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) | Nuclear Spin (I) |
| Carbon | ¹²C | 12.000000 | ~98.9% | 0 |
| ¹³C | 13.003355 | ~1.1% | 1/2 | |
| Hydrogen | ¹H (Protium) | 1.007825 | >99.98% | 1/2 |
| ²H (Deuterium) | 2.014102 | ~0.0156% | 1 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757% | 0 |
| ¹⁷O | 16.999131 | 0.038% | 5/2 | |
| ¹⁸O | 17.999160 | 0.205% | 0 |
Note: The exact natural abundance of isotopes can vary slightly depending on the source of the material.
Carbon has two stable isotopes, ¹²C and ¹³C, with ¹²C being the most abundant.[5][6][7] Hydrogen also has two stable isotopes, ¹H (protium) and ²H (deuterium), with protium (B1232500) being significantly more common.[8][][10][11][12] A third, radioactive isotope of hydrogen, ³H (tritium), occurs in trace amounts.[8][10][11] Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O, with ¹⁶O being the most prevalent.[13][14][15][][17]
Experimental Protocols for Isotopic Abundance Determination
The determination of isotopic abundance in organic molecules like p-Toluic acid is primarily achieved through two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
2.1 Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry is the most common and precise method for determining the relative abundance of isotopes in a sample.
Methodology:
-
Sample Preparation: The p-Toluic acid sample is first combusted in a controlled environment to convert it into simple gases. For carbon isotope analysis, the sample is converted to carbon dioxide (CO₂). For hydrogen and oxygen, it is converted to hydrogen gas (H₂) and carbon monoxide (CO) or water (H₂O), respectively.
-
Gas Purification: The resulting gases are purified to remove any contaminants that could interfere with the analysis.
-
Ionization: The purified gas is introduced into the mass spectrometer, where it is ionized, typically by electron impact.
-
Mass Separation: The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ion beams are collected by detectors (Faraday cups), and the ratio of the different isotopes is measured with high precision.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine isotopic abundance, particularly for isotopes with a nuclear spin, such as ¹³C, ²H, and ¹⁷O.
Methodology:
-
Sample Preparation: A high-purity sample of p-Toluic acid is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay) are recorded.
-
Spectral Analysis: The signal is Fourier-transformed to produce a spectrum. The relative abundance of a specific isotope can be determined by comparing the integral of its signal to that of an internal standard of known concentration. For example, ¹³C NMR can provide information on the natural abundance of ¹³C at different positions within the molecule.
Visualizations
Diagram 1: Molecular Structure of p-Toluic Acid
Caption: Molecular structure of p-Toluic acid (C₈H₈O₂).
Diagram 2: Experimental Workflow for Isotopic Analysis
Caption: General workflow for determining the natural isotopic abundance of p-Toluic acid.
References
- 1. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 2. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 3. CharChem. p-Toluic acid [easychem.org]
- 4. p-Toluic acid, 98% | Fisher Scientific [fishersci.ca]
- 5. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. radiocarbon [ldeo.columbia.edu]
- 7. Carbon Isotopes - List and Properties [chemlin.org]
- 8. youtube.com [youtube.com]
- 10. The Three Isotopes of Hydrogen | Differences & Properties - Video | Study.com [study.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Three Isotopes of Hydrogen | Differences & Properties - Lesson | Study.com [study.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 15. WebElements Periodic Table » Oxygen » isotope data [webelements.com]
- 17. Oxygen isotopes | Research Starters | EBSCO Research [ebsco.com]
Methodological & Application
Application Note: High-Throughput Quantification of p-Toluic Acid in Biological Matrices using p-Toluic acid-d4 as an Internal Standard by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of p-Toluic acid in biological matrices, such as plasma. The method employs p-Toluic acid-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of p-Toluic acid for various applications, including metabolism studies and industrial process monitoring.
Introduction
p-Toluic acid (4-methylbenzoic acid) is a key intermediate in the industrial synthesis of terephthalic acid, a monomer used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). It is also an endogenous metabolite that has been detected in biological fluids such as saliva. Accurate and precise quantification of p-Toluic acid in complex biological matrices is crucial for understanding its metabolic pathways, toxicological profile, and for monitoring its presence as a potential biomarker.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS analysis.[1][2][3] A SIL-IS, such as this compound, is chemically identical to the analyte of interest, ensuring it co-elutes and experiences the same ionization effects in the mass spectrometer. This allows for reliable correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise results.
This application note provides a comprehensive protocol for the quantification of p-Toluic acid in plasma using this compound as an internal standard. The method is designed to be high-throughput and can be adapted for other biological matrices.
Data Presentation
Due to the limited availability of specific performance data for this compound in the public domain, the following tables present expected performance characteristics based on data from structurally similar deuterated benzoic acid derivatives used as internal standards in LC-MS/MS analyses. These values are for illustrative purposes and actual performance may vary based on specific experimental conditions and the matrix being analyzed.
Table 1: Expected LC-MS/MS Performance of p-Toluic Acid with this compound as Internal Standard in Plasma
| Validation Parameter | Expected Value | Comments |
| Linearity (r²) | ≥ 0.995 | Essential for accurate quantification over a range of concentrations. |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | Dependent on instrument sensitivity and sample preparation efficiency. |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLLOQ) | Indicates the reproducibility of the method within a single analytical run. |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Demonstrates the robustness of the method across different analytical runs. |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Reflects the closeness of the measured values to the true values. |
| Recovery | 85 - 115% | Consistent recovery is crucial for reliable quantification. |
| Matrix Effect | 85 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
Table 2: MRM Transitions for p-Toluic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| p-Toluic Acid | 135.1 | 91.1 | Negative |
| This compound | 139.1 | 95.1 | Negative |
Experimental Protocols
Materials and Reagents
-
p-Toluic acid (analytical standard)
-
This compound (internal standard)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock and Working Solutions
-
p-Toluic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of p-Toluic acid and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working standard solutions of p-Toluic acid by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 300°C
-
Gas Flow: 5 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Mandatory Visualizations
Caption: Experimental workflow for the quantification of p-Toluic acid.
Caption: Simplified pathway of terephthalic acid synthesis from p-xylene.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of p-Toluic acid in biological matrices using this compound as an internal standard with LC-MS. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the results. The described method is sensitive, robust, and suitable for high-throughput applications in research and industrial settings. While specific performance data for this compound is not widely available, the expected performance characteristics based on similar compounds demonstrate the potential of this method for reliable quantification.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of Metabolites Using p-Toluic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of metabolites is a cornerstone of metabolomics research, providing critical insights into cellular biochemistry and disease pathogenesis. Accurate and reproducible quantification is paramount for biomarker discovery, drug development, and understanding metabolic pathways. The use of stable isotope-labeled internal standards is a widely accepted strategy to control for variability during sample preparation and analysis. p-Toluic acid-d4, a deuterated form of p-Toluic acid, serves as an excellent internal standard for the quantification of a variety of organic acids and other metabolites by liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to its unlabeled counterpart and other structurally similar aromatic carboxylic acids, but its mass difference allows for clear differentiation in mass spectrometric analysis.[1] This document provides detailed protocols and application notes for the use of this compound in quantitative metabolomics.
Experimental Workflow for Metabolite Quantification
The overall workflow for the quantitative analysis of metabolites using an internal standard such as this compound involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for metabolite quantification using an internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative data for a selection of organic acids using an LC-MS/MS method with this compound as an internal standard. The data presented are hypothetical but reflect typical performance characteristics of such an assay.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) |
| Benzoic Acid | 4.2 | 0.05 | 0.15 | 98.5 |
| Phenylacetic Acid | 4.5 | 0.08 | 0.25 | 97.2 |
| Hippuric Acid | 3.8 | 0.10 | 0.30 | 99.1 |
| Indole-3-acetic acid | 5.1 | 0.02 | 0.06 | 95.8 |
| Salicylic Acid | 4.9 | 0.04 | 0.12 | 96.5 |
| This compound (IS) | 4.8 | - | - | - |
Detailed Experimental Protocols
Protocol 1: Quantitative Analysis of Aromatic Carboxylic Acids in Human Plasma
This protocol describes a method for the quantitative analysis of aromatic carboxylic acids in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Standards: Benzoic acid, Phenylacetic acid, Hippuric acid, Indole-3-acetic acid, Salicylic acid (Sigma-Aldrich)
-
Internal Standard: this compound (Toronto Research Chemicals)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (Optima LC/MS grade)
-
Reagents: Human plasma (drug-free)
-
Equipment: Centrifuge, vortex mixer, analytical balance, LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard (this compound) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
3. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions: (Precursor Ion (m/z) -> Product Ion (m/z))
-
Benzoic Acid: 121 -> 77
-
Phenylacetic Acid: 135 -> 91
-
Hippuric Acid: 178 -> 105
-
Indole-3-acetic acid: 174 -> 130
-
Salicylic Acid: 137 -> 93
-
This compound: 139 -> 95
-
4. Calibration and Quantification
-
Prepare a calibration curve by spiking known concentrations of the analytes into a blank matrix (e.g., charcoal-stripped plasma) and processing them alongside the samples.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Perform a linear regression analysis to determine the calibration curve.
-
Calculate the concentration of the analytes in the unknown samples using the regression equation.
Logical Relationship of the Quantification Process
The following diagram illustrates the logical steps involved in the quantification of an analyte using an internal standard.
Caption: Logic diagram for internal standard-based quantification.
Conclusion
This compound is a reliable internal standard for the quantitative analysis of a range of organic acids and other metabolites in complex biological matrices. The protocols outlined in these application notes provide a robust framework for researchers to develop and validate their own quantitative metabolomics assays. The use of a stable isotope-labeled internal standard is crucial for achieving the high levels of accuracy and precision required in modern metabolomics research.
References
Method Development for the Quantitative Analysis of p-Toluic Acid-d4 by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Toluic acid is a key organic compound used as an intermediate in the synthesis of various pharmaceuticals and other chemicals. Accurate and precise quantification of p-Toluic acid in various matrices is often crucial for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like p-Toluic acid, derivatization is necessary to convert them into more volatile and thermally stable forms suitable for GC-MS analysis.
This application note provides a detailed protocol for the quantitative analysis of p-Toluic acid using its deuterated analog, p-Toluic acid-d4, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, derivatization efficiency, and instrument response.[1] The method described herein involves a silylation derivatization step to enhance the volatility of p-Toluic acid, followed by analysis using GC-MS in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity.
Principles
The analytical workflow involves the following key steps:
-
Sample Preparation: Extraction of p-Toluic acid from the sample matrix.
-
Internal Standard Spiking: Addition of a known amount of this compound to all samples, calibration standards, and quality controls.
-
Derivatization: Conversion of the carboxylic acid functional group of both p-Toluic acid and this compound into their corresponding trimethylsilyl (B98337) (TMS) esters using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the active hydrogen on the carboxyl group, reducing polarity and increasing volatility.[2]
-
GC-MS Analysis: Separation of the derivatized analytes on a gas chromatography column and detection by a mass spectrometer. Quantification is achieved by monitoring specific ions for the TMS derivatives of p-Toluic acid and this compound.
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of p-Toluic acid in unknown samples is then determined from this curve.
Experimental Protocols
Materials and Reagents
-
p-Toluic acid (analytical standard)
-
This compound (internal standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (silylation grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., plasma, reaction mixture)
-
GC-MS vials with inserts and caps
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of p-Toluic acid and dissolve in 10 mL of methanol.
-
Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of p-Toluic acid by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 1-100 µg/mL).
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of the sample (or calibration standard/quality control) into a clean glass tube.
-
Add 10 µL of the 10 µg/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol (Silylation)
-
To the dried residue from the sample preparation step, add 50 µL of pyridine and 50 µL of BSTFA (+1% TMCS).
-
Cap the vials tightly and vortex for 30 seconds.
-
Heat the vials at 60°C for 30 minutes in a heating block or oven.
-
Cool the vials to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The exact m/z values should be confirmed by injecting a derivatized standard in full scan mode. The predicted molecular ion for TMS-p-Toluic acid is m/z 208. The base peak is often a fragment ion. For TMS derivatives of aromatic acids, characteristic fragment ions are observed.
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| TMS-p-Toluic acid | To be determined | 193 ([M-15]+) | 208 ([M]+), 117 |
| TMS-p-Toluic acid-d4 | To be determined | 197 ([M-15]+) | 212 ([M]+), 121 |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio (p-Toluic acid / this compound) against the concentration of p-Toluic acid. The linearity of the method should be evaluated using the coefficient of determination (R²).
| Parameter | Expected Value |
| Calibration Range | 1 - 100 µg/mL |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
| Low | 5 | < 15% | < 15% | 85 - 115% |
| Medium | 50 | < 15% | < 15% | 85 - 115% |
| High | 80 | < 15% | < 15% | 85 - 115% |
Visualizations
Experimental Workflow
References
Application Notes: Quantification of Aromatic Carboxylic Acids in Environmental Water Samples using p-Toluic Acid-d4
Application Notes and Protocols for p-Toluic Acid-d4 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of p-Toluic acid-d4 stock and working solutions, intended for use in research and development settings. This compound serves as a valuable internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic studies.[1]
Physicochemical Properties and Solubility
This compound, the deuterated form of p-Toluic acid, is a white solid.[2] It is characterized by its poor solubility in water but is soluble in organic solvents such as acetone, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3][4]
Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₄D₄O₂ | [2] |
| Molecular Weight | 140.19 g/mol | N/A |
| Appearance | White Solid | [2] |
| Melting Point | 180-182 °C | N/A |
| Water Solubility | Poorly soluble | [3] |
| Organic Solvent Solubility | Soluble in acetone, ethanol, DMSO | [3][4] |
Preparation of this compound Stock Solution (10 mg/mL in DMSO)
Stock solutions are concentrated solutions that can be diluted to lower concentrations for experimental use. DMSO is a common solvent for creating stock solutions of this compound.[2]
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol:
-
Tare the Scale: Place a clean 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Weigh this compound: Carefully weigh 10 mg of this compound powder directly into the tared tube.
-
Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Cap the tube securely and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath may aid dissolution if necessary.
-
Labeling and Storage: Clearly label the tube with the compound name ("this compound Stock"), concentration (10 mg/mL), solvent (DMSO), and date of preparation. For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mg/mL this compound stock solution.
Preparation of this compound Working Solution (1 µg/mL in Acetonitrile)
Working solutions are diluted from the stock solution to a final concentration suitable for the intended assay. The choice of solvent for the working solution should be compatible with the analytical method (e.g., LC-MS mobile phase).
Materials and Equipment:
-
This compound stock solution (10 mg/mL in DMSO)
-
Acetonitrile (B52724) (ACN), HPLC or MS grade
-
Calibrated micropipettes
-
1.5 mL microcentrifuge tubes or autosampler vials
-
Vortex mixer
Experimental Protocol:
-
Retrieve Stock Solution: Remove one aliquot of the 10 mg/mL this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution (Intermediate):
-
Pipette 990 µL of acetonitrile into a clean microcentrifuge tube.
-
Add 10 µL of the 10 mg/mL stock solution to the acetonitrile.
-
Vortex thoroughly. This results in an intermediate solution with a concentration of 100 µg/mL.
-
-
Final Dilution:
-
Pipette 990 µL of acetonitrile into a new, clean microcentrifuge tube or autosampler vial.
-
Add 10 µL of the 100 µg/mL intermediate solution to the acetonitrile.
-
Vortex thoroughly. This yields the final working solution of 1 µg/mL.
-
-
Usage: The working solution is now ready for use in your analytical procedure. It is recommended to prepare working solutions fresh daily for optimal results.
Working Solution Preparation Workflow
Caption: Workflow for preparing a 1 µg/mL this compound working solution.
Quantitative Data Summary
The following table outlines the volumes required to prepare stock solutions of this compound at various molar concentrations.
Stock Solution Preparation Guide (for a given mass of this compound, MW = 140.19 g/mol ):
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 7.13 mL | 35.66 mL | 71.33 mL |
| 5 mM | 1.43 mL | 7.13 mL | 14.27 mL |
| 10 mM | 0.71 mL | 3.57 mL | 7.13 mL |
Note: These volumes are calculated and should be adjusted based on the actual mass of this compound weighed.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[5]
References
Application of p-Toluic Acid-d4 in Clinical Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of p-Toluic acid-d4 as an internal standard in the quantitative analysis of target analytes in clinical chemistry, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
In the realm of clinical chemistry, the precise and accurate quantification of endogenous and exogenous compounds in biological matrices is paramount for disease diagnosis, therapeutic drug monitoring, and metabolic studies. The complexity of biological samples, such as plasma and urine, often leads to variations in sample preparation and analytical measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities.[1] this compound is the deuterated analog of p-Toluic acid, a metabolite that can be found in biological systems. Its physicochemical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[1] This ensures that any analyte loss during sample processing or fluctuations in instrument response are mirrored by the internal standard, enabling highly reliable quantification through isotope dilution mass spectrometry.[1]
Core Application: Internal Standard in LC-MS/MS
The primary application of this compound in clinical chemistry is as an internal standard for the quantification of structurally similar aromatic carboxylic acids or other metabolites. Its utility is particularly pronounced in assays for uremic toxins, organic acids, and in metabolomics studies where precise concentration determination is critical.
Principle of Isotope Dilution Mass Spectrometry
The methodology relies on adding a known amount of this compound to the unknown sample at the beginning of the sample preparation process. The mass spectrometer can differentiate between the target analyte and the deuterated internal standard due to their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, effectively normalizing for any experimental variations.
Quantitative Data Presentation
The following table represents simulated, yet typical, data from a validation experiment for the quantification of an analyte using this compound as an internal standard. This data illustrates the expected performance of the assay in terms of linearity, precision, and accuracy.
| Calibration Standard (ng/mL) | Analyte Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 1,520 | 305,100 | 0.0050 | 1.0 | 100.0 |
| 5.0 | 7,650 | 308,200 | 0.0248 | 5.1 | 102.0 |
| 10.0 | 15,100 | 301,500 | 0.0501 | 9.9 | 99.0 |
| 50.0 | 75,800 | 303,000 | 0.2502 | 49.8 | 99.6 |
| 100.0 | 153,200 | 306,400 | 0.5000 | 100.5 | 100.5 |
| 500.0 | 760,500 | 304,200 | 2.5000 | 499.0 | 99.8 |
| 1000.0 | 1,515,000 | 300,000 | 5.0500 | 1010.0 | 101.0 |
| Quality Control Sample | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |
| LQC | 2.5 | 2.4 | 4.5 | 96.0 |
| MQC | 75.0 | 76.5 | 3.2 | 102.0 |
| HQC | 750.0 | 742.5 | 2.8 | 99.0 |
Experimental Protocols
The following are detailed protocols for a representative LC-MS/MS method for the quantification of an aromatic carboxylic acid analyte in human plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
Analyte of interest (e.g., p-Toluic acid)
-
This compound (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of the analyte and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the analyte stock solution with a 50:50 (v/v) mixture of methanol and water.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Add 50 µL of the appropriate sample (blank plasma for calibration curve, QC plasma, or unknown plasma) to the corresponding tube.
-
Spike 10 µL of the internal standard working solution (1 µg/mL this compound) into all tubes except for the blank sample (add 10 µL of 50:50 methanol/water instead).
-
For the calibration curve, spike the appropriate working standard solution into the blank plasma samples.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte (e.g., p-Toluic acid): To be determined empiricallythis compound: To be determined empirically |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard in a clinical chemistry assay.
Caption: Experimental workflow for plasma sample analysis.
Caption: Logic of internal standard use for quantification.
References
Application Notes and Protocols for Plasma Sample Preparation Using p-Toluic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of plasma samples for analysis, utilizing p-Toluic acid-d4 as an internal standard. The following sections offer guidance on common sample preparation techniques, including protein precipitation, solid-phase extraction, and liquid-liquid extraction, to ensure accurate and reproducible quantification of target analytes in a plasma matrix.
Introduction
In bioanalytical method development, particularly for chromatographic techniques such as LC-MS/MS, effective sample preparation is crucial for removing interferences and ensuring the accuracy and precision of results. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to correct for variability during sample preparation and analysis. This internal standard mimics the chemical behavior of the target analyte, thus accounting for matrix effects and variations in extraction efficiency and instrument response.
The choice of sample preparation protocol depends on the physicochemical properties of the analyte, the required limit of quantification, and the desired sample throughput. This guide outlines three common and effective protocols: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the majority of proteins from plasma samples. It is often used in high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][2][3]
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Add 400 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[4] The recommended final ratio is typically 3:1 or 4:1 (v/v) of acetonitrile to plasma.[2]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for subsequent analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more selective sample cleanup compared to protein precipitation, resulting in cleaner extracts and potentially reduced matrix effects. This protocol is suitable for a wide range of acidic, basic, and neutral compounds. Polymeric or mixed-mode SPE sorbents are often effective for isolating a variety of analytes.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
2% Formic acid in water
-
Methanol (B129727) (for conditioning and elution)
-
SPE cartridges (e.g., polymeric sorbent)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or 96-well plate
-
Nitrogen evaporator (optional)
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 2% formic acid in water to the plasma sample to disrupt protein binding and acidify the sample. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of water through them.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridges.
-
Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridges with 1 mL of water to remove salts and other polar interferences.
-
A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can be performed for additional cleanup if necessary.
-
-
Elution:
-
Place clean collection tubes or a 96-well plate in the manifold.
-
Elute the analyte and internal standard from the cartridges with 1 mL of methanol into the collection tubes.
-
-
Dry-down and Reconstitution (Optional):
-
If concentration is required, evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids. It is known for providing very clean extracts. Methyl tert-butyl ether (MTBE) is a common extraction solvent for a range of analytes.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution
-
2 M Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Acidify the plasma sample by adding a small volume of 2 M hydrochloric acid to adjust the pH and ensure the analyte and internal standard are in a non-ionized form.
-
Add 800 µL of MTBE to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of the analyte and internal standard into the organic phase.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical performance characteristics for the described sample preparation methods. The values are indicative and may vary depending on the specific analyte and analytical instrumentation.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | 70-100% | >85% | 70-95% |
| Internal Standard Recovery | 70-100% | >85% | 70-95% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Sample Throughput | High | Moderate | Moderate |
| Selectivity | Low | High | High |
| Typical RSD (%) | <15% | <10% | <10% |
Visualizations
Caption: Workflow for Protein Precipitation (PPT) of plasma samples.
Caption: Workflow for Solid-Phase Extraction (SPE) of plasma samples.
Caption: Workflow for Liquid-Liquid Extraction (LLE) of plasma samples.
References
Application of p-Toluic Acid-d4 in the Quantitative Analysis of Synthetic Cathinones in Human Urine by LC-MS/MS
Introduction
The rise of new psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge for clinical and forensic toxicology laboratories. Accurate and reliable quantitative methods are essential for monitoring and confirming the use of these substances. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is crucial for achieving accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response. p-Toluic acid-d4, a deuterated analog of p-Toluic acid, serves as an effective internal standard for the analysis of acidic and some neutral drugs and their metabolites. This document provides detailed application notes and a protocol for the quantitative analysis of synthetic cathinones in human urine using this compound as an internal standard.
Application Notes
Principle of the Method
This method employs a "dilute-and-shoot" sample preparation followed by analysis using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The use of this compound as an internal standard (IS) is critical for the accuracy of this method. Since this compound is not structurally similar to the target cathinone (B1664624) analytes, it is used as a surrogate internal standard. This approach is viable when a deuterated analog of every analyte is not available or cost-effective. This compound is added to the urine sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analytes of interest and is detected by the mass spectrometer. By comparing the peak area of the analytes to the peak area of the internal standard, precise and accurate quantification can be achieved, as the internal standard experiences similar analytical variations as the target compounds.
Scope
This protocol is intended for the quantitative determination of a panel of synthetic cathinones in human urine. The method is suitable for use in clinical toxicology, forensic analysis, and research settings. The analytes covered in this protocol include, but are not limited to, mephedrone, methylone, and MDPV.
Performance Characteristics
The method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. The use of this compound as an internal standard ensures high-quality data by minimizing the impact of matrix interference. Representative performance data are presented in the tables below.
Experimental Protocols
1. Materials and Reagents
-
Standards: Certified reference materials of the target synthetic cathinones and this compound.
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Reagents: Ammonium (B1175870) acetate.
-
Urine Samples: Calibrators, quality control samples, and unknown specimens.
2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
3. Sample Preparation
A simple "dilute-and-shoot" method is employed for sample preparation:
-
Allow all urine samples, calibrators, and controls to equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of each urine sample, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 890 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile) to each sample.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument and analytes of interest.
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analytes of interest. For example, start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: Determine the precursor and product ions for each analyte and for this compound. At least two transitions should be monitored for each compound for confident identification.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 4-Methylbenzoic-2,3,5,6-d4 acid |
| Synonyms | This compound |
| Molecular Formula | C₈H₄D₄O₂ |
| Molecular Weight | 140.17 g/mol |
| CAS Number | 1219798-71-6 |
| Appearance | White to off-white solid |
Table 2: Representative LC-MS/MS Parameters for Selected Synthetic Cathinones and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Mephedrone | 178.1 | 160.1 | 145.1 | 15 |
| Methylone | 208.1 | 190.1 | 163.1 | 18 |
| MDPV | 276.2 | 126.1 | 91.1 | 25 |
| This compound (IS) | 141.1 | 123.1 | 95.1 | 12 |
Table 3: Method Validation Data for the Quantification of Synthetic Cathinones
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) at LLOQ | Precision (%RSD) at LLOQ |
| Mephedrone | 1 - 1000 | >0.995 | 0.2 | 1 | 95 - 105 | <15 |
| Methylone | 1 - 1000 | >0.995 | 0.3 | 1 | 92 - 108 | <15 |
| MDPV | 0.5 - 500 | >0.998 | 0.1 | 0.5 | 98 - 103 | <12 |
Visualizations
Caption: Workflow for urine sample preparation and analysis.
Caption: The role of an internal standard in quantification.
Application Notes and Protocols for the Quantification of Organic Acids Using p-Toluic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate quantification of organic acids in biological matrices is fundamental to understanding cellular metabolism, diagnosing metabolic disorders, and for the development of novel therapeutics. Organic acids are key intermediates in a multitude of metabolic pathways, and their concentrations can serve as critical biomarkers for physiological and pathological states. Isotope dilution mass spectrometry, utilizing stable isotope-labeled internal standards, is the gold standard for the quantitative analysis of endogenous metabolites.[1][2]
p-Toluic acid-d4, a deuterated analog of p-Toluic acid, is an excellent internal standard for the quantification of a wide range of organic acids in various biological samples. Its chemical properties closely mimic those of many non-polar and moderately polar organic acids, ensuring similar extraction efficiency and ionization response in mass spectrometry. The mass difference between the deuterated standard and the native analytes allows for their distinct detection and accurate quantification, correcting for sample loss and matrix effects during sample preparation and analysis.
These application notes provide detailed protocols for the quantification of a panel of organic acids in biological samples using this compound as an internal standard, with methods for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables provide representative quantitative performance data for the analysis of a panel of organic acids using this compound as an internal standard. The data presented is illustrative and may vary depending on the specific matrix, instrumentation, and analytical conditions.
Table 1: Representative Quantitative Performance Data for LC-MS/MS Analysis of Organic Acids
| Analyte | Matrix | LLOQ (µM) | ULOQ (µM) | Precision (%CV) | Accuracy (% Recovery) |
| Phenylacetic Acid | Plasma | 0.5 | 500 | < 10 | 95-105 |
| 3-Indoleacetic Acid | Urine | 1.0 | 1000 | < 10 | 92-108 |
| Suberic Acid | Serum | 0.2 | 200 | < 15 | 90-110 |
| Adipic Acid | Plasma | 0.5 | 500 | < 10 | 93-107 |
| Hippuric Acid | Urine | 2.0 | 2000 | < 15 | 90-110 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.
Table 2: Representative Quantitative Performance Data for GC-MS Analysis of Derivatized Organic Acids
| Analyte | Matrix | LLOQ (µM) | ULOQ (µM) | Precision (%CV) | Accuracy (% Recovery) |
| Benzoic Acid | Plasma | 0.1 | 100 | < 15 | 88-112 |
| Succinic Acid | Cell Culture Media | 0.5 | 500 | < 10 | 95-105 |
| Fumaric Acid | Tissue Homogenate | 0.5 | 500 | < 10 | 92-108 |
| Pyruvic Acid | Plasma | 1.0 | 1000 | < 15 | 85-115 |
| α-Ketoglutaric Acid | Urine | 0.2 | 200 | < 15 | 90-110 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation.
Experimental Workflows
The general experimental workflows for the quantification of organic acids using this compound as an internal standard are depicted below.
Caption: General experimental workflow for organic acid quantification.
Detailed Experimental Protocols
Protocol 1: Quantification of Organic Acids by LC-MS/MS
This protocol describes a method for the quantification of non-volatile organic acids in human plasma.
1. Materials and Reagents
-
This compound
-
Reference standards for target organic acids
-
LC-MS grade water, acetonitrile (B52724), methanol, and formic acid
-
Human plasma (K2EDTA)
-
96-well protein precipitation plates
-
96-well collection plates
-
LC-MS vials
2. Preparation of Standards and Internal Standard Stock Solutions
-
Prepare individual stock solutions of each target organic acid at 1 mg/mL in methanol.
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working internal standard solution by diluting the this compound stock solution to 10 µg/mL in 50% methanol/water.
-
Prepare a series of calibration standards by serial dilution of the organic acid stock solutions in 50% methanol/water to cover the desired concentration range.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To each well of a 96-well protein precipitation plate, add 50 µL of plasma.
-
Add 200 µL of the working internal standard solution (10 µg/mL this compound in acetonitrile with 1% formic acid) to each well.
-
Mix thoroughly by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 10% acetonitrile in water with 0.1% formic acid.
-
Transfer to LC-MS vials for analysis.
4. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10-10.1 min: 98-2% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis
-
Integrate the peak areas of the target organic acids and this compound.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the organic acids in the samples from the calibration curve.
Caption: LC-MS/MS sample preparation workflow.
Protocol 2: Quantification of Organic Acids by GC-MS
This protocol describes a method for the quantification of volatile and non-volatile organic acids in urine after derivatization.
1. Materials and Reagents
-
This compound
-
Reference standards for target organic acids
-
GC-grade pyridine, ethyl acetate, and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Urine samples
-
Glass vials with PTFE-lined caps
2. Preparation of Standards and Internal Standard Stock Solutions
-
Prepare individual stock solutions of each target organic acid at 1 mg/mL in pyridine.
-
Prepare a stock solution of this compound at 1 mg/mL in pyridine.
-
Prepare a working internal standard solution by diluting the this compound stock solution to 20 µg/mL in pyridine.
-
Prepare a series of calibration standards by serial dilution of the organic acid stock solutions in pyridine.
3. Sample Preparation
-
Thaw urine samples at room temperature.
-
To a glass vial, add 100 µL of urine.
-
Add 50 µL of the working internal standard solution (20 µg/mL this compound in pyridine).
-
Vortex briefly to mix.
-
Evaporate to dryness under a stream of nitrogen at 60°C.
-
Add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes to derivatize the organic acids.
-
Cool to room temperature and transfer to a GC-MS vial with an insert.
4. GC-MS Analysis
-
GC System: Gas chromatograph with an autosampler
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
5. Data Analysis
-
Integrate the peak areas of the derivatized target organic acids and derivatized this compound.
-
Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the derivatized calibration standards.
-
Determine the concentration of the organic acids in the samples from the calibration curve.
Caption: GC-MS sample preparation and derivatization workflow.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of a diverse range of organic acids in complex biological matrices. The protocols outlined in these application notes for both LC-MS/MS and GC-MS offer sensitive, selective, and accurate approaches for researchers, scientists, and drug development professionals. The implementation of these methods can significantly enhance the quality and reliability of metabolomic data, leading to a deeper understanding of biological systems and the development of new diagnostic and therapeutic strategies.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects with p-Toluic Acid-d4 in Mass Spectrometry
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming matrix effects in mass spectrometry using p-Toluic acid-d4 as a deuterated internal standard. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry and why are they a concern?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix.[1] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] These effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of quantitative analysis by leading to erroneous results.[2]
Q2: How does this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SILs are considered the gold standard for mitigating matrix effects.[3] Because this compound is chemically almost identical to its unlabeled counterpart (the analyte), it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1] By adding a known concentration of this compound to both calibration standards and unknown samples, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio effectively normalizes variations in signal intensity caused by matrix effects, leading to more accurate and reliable measurements.
Q3: When should I choose this compound as an internal standard?
A3: this compound is an ideal internal standard for the quantification of p-Toluic acid. It can also be a suitable choice for other analytes with similar chemical structures and chromatographic behavior. The key is that the internal standard should closely mimic the analyte's behavior during sample preparation, chromatography, and ionization.
Q4: Can this compound be used in different types of biological matrices?
A4: Yes, this compound can be used in various complex biological matrices such as plasma, serum, urine, and tissue homogenates. The effectiveness of matrix effect compensation will depend on the complexity of the matrix and the efficiency of the sample preparation method in removing interfering components.
Troubleshooting Guide
Q1: I am observing poor reproducibility in the analyte/p-Toluic acid-d4 area ratio. What could be the cause?
A1: Poor reproducibility of the area ratio can stem from several factors:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to all samples and standards at the beginning of the sample preparation process.
-
Variable Extraction Recovery: If the analyte and internal standard do not behave identically during extraction, the ratio can be affected. Re-evaluate your extraction protocol for consistency.
-
Chromatographic Issues: Column degradation or contamination can affect the separation and peak shape of both the analyte and the internal standard.
Q2: The analyte and this compound are not co-eluting perfectly. Is this a problem?
A2: A slight chromatographic shift between the analyte and its deuterated internal standard can occur due to the deuterium (B1214612) isotope effect. If this shift is significant, the analyte and the internal standard may elute into regions with different levels of ion suppression, leading to inaccurate quantification. This phenomenon is known as differential matrix effects. If you observe this, you may need to optimize your chromatographic method to minimize the separation.
Q3: My signal intensity for this compound is unexpectedly low or absent. What should I do?
A3: Low or no signal for the internal standard can be due to:
-
Incorrect Spiking: Verify the concentration and volume of the internal standard solution being added to the samples.
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly in highly acidic or basic conditions. This is known as H/D exchange. Ensure that the deuterium labels on this compound are on stable positions (e.g., the aromatic ring) and consider adjusting the pH of your mobile phase or sample preparation solvents.
-
Mass Spectrometer Settings: Confirm that the mass spectrometer is correctly tuned and that the correct m/z transition for this compound is being monitored.
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effects
This protocol describes a post-extraction spike experiment to quantify the extent of matrix effects on an analyte when using this compound as an internal standard.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
-
Set C (Matrix Blank): Extract the blank biological matrix without spiking the analyte or internal standard. This serves as a control to check for interferences.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using your developed LC-MS/MS method.
-
Record the peak areas for both the analyte and this compound in each injection.
3. Data Analysis:
-
Calculate the Matrix Effect (ME) using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) to assess the compensation provided by this compound.
A workflow for this experimental protocol is illustrated in the diagram below.
Data Presentation
The following table summarizes hypothetical data from a post-extraction spike experiment to evaluate the performance of this compound in compensating for matrix effects in human plasma.
| Sample Set | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio | Matrix Effect (%) |
| Set A (Neat) | 1,250,000 | 1,300,000 | 0.96 | N/A |
| Set B (Post-Spike) | 780,000 | 810,000 | 0.96 | 62.4 |
In this example, a significant matrix effect of 62.4% (ion suppression) is observed for the analyte. However, because this compound experiences a similar degree of suppression, the analyte-to-internal standard ratio remains consistent between the neat and post-spike samples, demonstrating effective compensation.
Troubleshooting Logic
The following diagram provides a logical workflow for troubleshooting common issues when using deuterated internal standards like this compound.
References
Technical Support Center: Optimizing LC-MS/MS for p-Toluic Acid-d4
Welcome to the technical support center for the analysis of p-Toluic acid-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As a deuterated analog, this compound is an ideal internal standard (IS) for the quantification of p-Toluic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRMs) for this compound?
A1: The optimal mass-to-charge ratio (m/z) transitions for Multiple Reaction Monitoring (MRM) should be determined empirically on your specific instrument. However, based on the known fragmentation patterns of similar aromatic carboxylic acids, the following transitions are recommended as a starting point.[1][2] Carboxylic acids like p-Toluic acid generally show the best response in negative ion mode.[3][4]
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically preferred for carboxylic acids.
-
Precursor Ion [Q1]: The deprotonated molecule [M-H]⁻ is used as the precursor. For this compound (C₈H₄D₄O₂), the monoisotopic mass is approximately 140.08 Da. The precursor ion will be m/z 139.1 .
-
Product Ions [Q3]: A common fragmentation pathway for benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44 Da).[5]
-
Primary (Quantifier): m/z 95.1 (corresponding to [M-H-CO₂]⁻)
-
Secondary (Qualifier): Another fragment should be selected for confirmation. A potential fragment could be m/z 122.1 , corresponding to the loss of a deuterated methyl group and subsequent rearrangement.
-
Q2: I am observing poor signal intensity for this compound. What are the potential causes?
A2: Weak signal intensity can arise from several factors:
-
Incorrect Ionization Mode: Ensure you are using negative ion mode (ESI-), as this provides the best sensitivity for carboxylic acids by forming the [M-H]⁻ ion.
-
Mobile Phase pH: The pH of your mobile phase significantly impacts ionization. For negative mode, a slightly basic or neutral pH can enhance deprotonation. However, this must be balanced with chromatographic retention on a reverse-phase column. Using a mobile phase with a volatile buffer like ammonium (B1175870) acetate (B1210297) can help.
-
Source Conditions: Optimize MS source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Suboptimal settings can lead to inefficient ionization or ion suppression.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of this compound. This is a common issue in bioanalysis and may require improved sample cleanup or chromatographic separation.
Q3: Why is there a slight chromatographic separation between p-Toluic acid (analyte) and this compound (internal standard)?
A3: This phenomenon is known as an "isotopic effect" and is sometimes observed with deuterated internal standards. Deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time, with the deuterated compound often eluting slightly earlier than the analyte. While often negligible, if this shift causes differential matrix effects (i.e., the analyte and IS experience different levels of ion suppression or enhancement), it can compromise quantitative accuracy. If this becomes an issue, consider adjusting the chromatography to ensure both peaks are in a region of consistent instrument response.
Q4: My peak shape for this compound is poor (tailing, fronting, or split). How can I fix this?
A4: Poor peak shape is a common chromatographic issue.
-
Peak Tailing: For acidic compounds like p-Toluic acid, tailing can be caused by secondary interactions with the stationary phase. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape. Tailing can also result from column contamination or degradation.
-
Peak Fronting: This is often a sign of column overload. Try reducing the concentration of the internal standard or the injection volume.
-
Split Peaks: This can indicate a partially clogged column frit or a void in the column packing. It can also occur if the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase. Ensure your sample is dissolved in a solvent compatible with the mobile phase.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during method development and sample analysis.
Issue 1: High Signal Variability or Poor Reproducibility of the Internal Standard
High variability in the this compound signal across a sample batch compromises the reliability of the assay. This troubleshooting tree can help diagnose the root cause.
Caption: Troubleshooting workflow for inconsistent internal standard signals.
Issue 2: Investigating and Mitigating Matrix Effects
Matrix effects occur when molecules co-eluting from a biological sample interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement.
-
Qualitative Assessment (Post-Column Infusion):
-
Continuously infuse a standard solution of this compound into the MS source post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
A dip or rise in the constant signal at the retention time of p-Toluic acid indicates the presence of ion suppression or enhancement, respectively.
-
-
Quantitative Assessment:
-
Prepare three sets of samples:
-
Set A: this compound in a neat (clean) solvent.
-
Set B: A blank matrix sample is extracted first, then spiked with this compound post-extraction.
-
Set C: this compound is spiked into the matrix before extraction.
-
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates suppression; > 100% indicates enhancement.
-
Calculate Recovery: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100.
-
-
Mitigation Strategies:
-
Improve Chromatography: Adjust the LC gradient to separate this compound from the interfering matrix components.
-
Enhance Sample Cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, but may compromise the limit of detection for the analyte.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for an LC-MS/MS method. Parameters, especially for the mass spectrometer, should be optimized for your specific instrument and application.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for generating [M-H]⁻ ions from carboxylic acids. |
| Polarity | Negative | |
| Capillary Voltage | 2500 - 3500 V | Optimize for stable spray and maximum signal. |
| Source Temperature | 350 - 450 °C | Facilitates desolvation of droplets. |
| Drying Gas Flow | Instrument Dependent | Optimize for efficient solvent evaporation. |
| Nebulizer Gas Pressure | Instrument Dependent | Optimize for stable spray formation. |
| Precursor Ion (Q1) | m/z 139.1 | Corresponds to [M-H]⁻ for this compound. |
| Product Ion (Q3 - Quant) | m/z 95.1 | Corresponds to the loss of CO₂ (decarboxylation). |
| Collision Energy (CE) | Instrument Dependent (e.g., 15-25 eV) | Optimize to maximize the signal of the m/z 95.1 fragment. |
| Product Ion (Q3 - Qual) | m/z 122.1 | A secondary transition to confirm identity. |
| Collision Energy (CE) | Instrument Dependent (e.g., 10-20 eV) | Optimize for the specific qualifier transition. |
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar aromatic acids. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Formic acid aids in positive mode but can suppress negative mode; Ammonium acetate buffers the system. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5-7 minutes | A typical gradient to elute the compound and clean the column. |
| Column Temperature | 35 - 45 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Protocols
Protocol 1: Stock Solution and Working Standard Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~1 mg of this compound. Dissolve in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. Store at -20°C or -80°C.
-
Working Internal Standard Solution: Prepare a working IS solution by diluting the primary stock solution with 50:50 Methanol:Water to a final concentration appropriate for your assay (e.g., 100 ng/mL). This concentration should yield a strong, stable signal without saturating the detector.
Protocol 2: Sample Preparation (Protein Precipitation for Plasma)
This is a generic "dilute-and-shoot" style protocol suitable for initial assessments.
-
Aliquoting: To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution.
-
Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% formic acid, if desired) to the tube to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject the sample into the LC-MS/MS system.
Visualization of Method Development Workflow
The following diagram outlines a logical workflow for setting up an LC-MS/MS method for this compound.
Caption: A logical workflow for LC-MS/MS method development.
References
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. forensicrti.org [forensicrti.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: ESI-MS Analysis with p-Toluic acid-d4
Welcome to the technical support center for ESI-MS applications utilizing p-Toluic acid-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address signal suppression and other common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard in LC-MS/MS?
This compound is a stable isotope-labeled (SIL) form of p-Toluic acid, where four hydrogen atoms on the aromatic ring have been replaced with deuterium. It is considered a gold-standard internal standard for the quantitative analysis of p-Toluic acid and structurally similar aromatic carboxylic acids.[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences almost the same degree of ion suppression or enhancement in the ESI source.[2] By normalizing the analyte's signal to the internal standard's signal, variations introduced during sample preparation, injection, and ionization can be effectively compensated for, leading to more accurate and reliable quantification.[1]
Q2: What are the primary causes of signal suppression for this compound in an ESI source?
Signal suppression in electrospray ionization (ESI) is a matrix effect where the ionization efficiency of the analyte (in this case, this compound) is reduced by the presence of co-eluting compounds from the sample matrix. Key causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge on the ESI droplets, leading to a decrease in its ion formation.
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This impairs solvent evaporation and hinders the release of gas-phase ions.[3]
-
Co-precipitation: Non-volatile materials in the matrix can co-precipitate with this compound as the solvent evaporates, trapping it in the solid phase and preventing its ionization.
Q3: Can the this compound internal standard itself cause signal suppression?
Yes, while this compound is used to correct for ion suppression, introducing it at an excessively high concentration can lead to self-suppression or suppression of the native analyte's signal. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without saturating the detector or contributing significantly to the competition for ionization.
Q4: I'm observing a gradual decrease in the this compound signal throughout my analytical run. What could be the cause?
A gradual decrease in the internal standard signal over a batch of samples often points to a systemic issue rather than a problem with individual samples. Common causes include:
-
Instrument Contamination: Buildup of non-volatile matrix components in the ion source, transfer capillary, or ion optics can lead to a progressive decline in signal intensity.
-
Column Degradation: Deterioration of the LC column performance can lead to peak broadening and shifts in retention time, potentially moving the this compound peak into a region of greater ion suppression.
-
Internal Standard Instability: Although less common with stable deuterated compounds, degradation of the internal standard in the working solution over the course of the run can lead to a decreasing signal.
Q5: My this compound signal is highly variable between samples in the same batch. What should I investigate?
High variability in the internal standard signal across a batch suggests that individual samples are being affected differently. The most likely causes are:
-
Inconsistent Sample Preparation: Variations in extraction recovery or incomplete removal of matrix components between samples can lead to differing degrees of ion suppression.
-
Matrix Effects: Significant differences in the composition of the biological matrix (e.g., lipid, salt, or metabolite concentrations) between individual samples can cause variable ion suppression. This is particularly common in urine samples.[4]
-
Autosampler Issues: Inconsistent injection volumes can lead to variability in the amount of internal standard introduced into the system.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression
This guide provides a systematic approach to determine if your this compound signal is being suppressed by the sample matrix.
Experimental Protocol: Matrix Effect Assessment
Objective: To quantitatively measure the degree of ion suppression or enhancement on the this compound signal from the sample matrix.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike the this compound at your working concentration into a clean solvent (e.g., mobile phase or reconstitution solvent).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma or urine known to be free of the analyte). After the final extraction step, spike the this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze multiple replicates (n ≥ 3) of both sets of samples using your established LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Interpretation of Results:
| Matrix Effect (ME) | Interpretation | Recommended Action |
| 85% - 115% | Minimal to no significant matrix effect. | Proceed with the current method. |
| < 85% | Significant Ion Suppression | Proceed to Troubleshooting Guide 2. |
| > 115% | Significant Ion Enhancement | Proceed to Troubleshooting Guide 2. |
Guide 2: Mitigating Signal Suppression of this compound
If significant ion suppression is detected, the following strategies can be employed to minimize its impact.
Troubleshooting Workflow for Signal Suppression
Caption: A logical workflow for addressing significant signal suppression.
1. Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively retain this compound while washing away interfering matrix components like salts and phospholipids.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to improve the partitioning of this compound into the organic phase, leaving behind polar interferences in the aqueous phase.
-
Protein Precipitation (for plasma/serum): While a simple method, ensure complete precipitation and consider the potential for co-precipitation of the analyte. Centrifuge at high speed and transfer the supernatant carefully.
2. Optimize Chromatographic Separation:
-
Adjust the Gradient: Modify the mobile phase gradient to achieve better separation between this compound and the region of matrix suppression.
-
Change the Column: If co-elution persists, switch to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of matrix effects.
3. Dilute the Sample:
-
Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. However, this will also reduce the concentration of the analyte, so ensure that the final concentration is still above the lower limit of quantification (LLOQ).
Data Presentation
The following tables summarize the expected performance of a deuterated aromatic carboxylic acid internal standard (based on data for a benzoic acid analog) in common biological matrices. Actual performance of this compound may vary depending on specific experimental conditions.
Table 1: Expected Performance in Human Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial due to potential protein binding. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with a deuterated standard. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Expected Performance in Human Urine
| Parameter | Expected Value | Comments |
| Recovery | 80 - 115% | Urine composition can be highly variable, impacting recovery. |
| Matrix Effect | 85 - 120% | Potential for ion suppression or enhancement due to salts and organic content. |
| Precision (%RSD) | < 15% | Demonstrates method robustness across different urine samples. |
| Accuracy (%Bias) | ± 15% | Ensures dependable results despite matrix variability. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
Objective: A simple and rapid method for removing proteins from plasma samples prior to LC-MS/MS analysis.
Methodology:
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spiking: Add the working solution of this compound.
-
Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Generic LC-MS/MS Conditions for Aromatic Carboxylic Acids
Objective: To provide a starting point for the development of an LC-MS/MS method for analytes where this compound is the internal standard.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Negative ion mode is typically used for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: The electrospray ionization (ESI) process from liquid to gas-phase ions.
Caption: The mechanism of ion suppression due to co-eluting matrix components.
References
Improving chromatographic resolution of p-Toluic acid-d4
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic resolution of p-Toluic acid-d4.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.
Issue 1: Poor Resolution Between this compound and Other Components
-
Question: I am observing poor resolution and overlapping peaks between this compound and an adjacent peak. How can I improve the separation?
-
Answer: Poor resolution is a common issue that can often be solved by optimizing selectivity or improving column efficiency.[1]
-
Mobile Phase Composition: The most readily influenced factor is the mobile phase.[1]
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, increasing the aqueous portion of the mobile phase will generally increase the retention time of p-Toluic acid, potentially improving separation from less retained impurities. A 10% change in the organic modifier can result in a 2-3 fold change in retention.[2]
-
Change Organic Solvent: Switching between common reversed-phase solvents like acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different chemical properties.[2][3] Methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions.[2]
-
Modify pH: Since p-Toluic acid is an acidic compound, the pH of the mobile phase is critical.[4] Adjusting the pH to be at least 1-2 units away from the analyte's pKa can ensure consistent ionization and improve peak shape and retention.[2][5] Using a buffer (e.g., phosphate (B84403) or acetate) is essential for stable pH control.[3][5]
-
-
Stationary Phase: If mobile phase optimization is insufficient, changing the column's stationary phase can provide a significant change in selectivity.[6] For instance, if you are using a standard C18 column, switching to a different functionality or a weak anion-exchange column could resolve the components.[6][7]
-
Issue 2: Peak Tailing
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
-
Answer: Peak tailing is a common problem that can compromise quantification and resolution.[8] It often results from secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
-
Chemical Interactions:
-
Active Sites: For acidic analytes like p-Toluic acid, interactions can occur with ionized silanol (B1196071) groups on the silica-based column packing.[8][9] Using a modern, well-deactivated (end-capped) column can minimize these secondary interactions.[8]
-
Mobile Phase pH: An incorrect mobile phase pH can lead to tailing. Ensure the pH is stable and appropriate for your analyte. Adding a buffer is highly recommended.[5] Doubling the buffer concentration can sometimes improve peak shape.[10]
-
-
Column & System Issues:
-
Column Overload: Injecting too much sample can cause tailing and a decrease in retention time.[10] Try diluting your sample to see if the peak shape improves.[8]
-
Column Contamination/Damage: A partially blocked column inlet frit or a void in the packing bed can distort peak shape for all analytes.[8][10] Backflushing the column or replacing the guard column (if used) can sometimes resolve the issue.[10]
-
Extra-Column Volume: Excessive volume in the system outside of the column (e.g., long tubing) can lead to band broadening and tailing, especially for early-eluting peaks.[8][11]
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is drifting between injections. What should I investigate?
-
Answer: Drifting retention times suggest that the chromatographic system is not properly equilibrated or is experiencing fluctuations.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly important when using gradient elution or after changing mobile phases.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can cause drift. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5] If the mobile phase contains a buffer, ensure the pH is consistent batch-to-batch.
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible retention times.[12]
-
Flow Rate Inconsistencies: Fluctuations in the pump flow rate will directly impact retention times. Check the pump for leaks and ensure it is delivering a consistent flow.[12]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is this compound and why is it used?
-
Answer: this compound is a deuterated form of p-Toluic acid (4-methylbenzoic acid).[13][14] The deuterium (B1214612) labels make it heavier than the non-labeled version. It is commonly used as an internal standard for quantitative analysis in methods like LC-MS or GC-MS, as it behaves almost identically to the analyte of interest chromatographically but can be distinguished by a mass spectrometer.[13]
-
-
Question 2: What is a good starting point for developing an HPLC method for this compound?
-
Answer: A reversed-phase HPLC method is a common and effective starting point. A C18 column is a robust choice for initial method development.[15] A mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) is typically used to ensure good peak shape for acidic compounds.[2][16]
-
-
Question 3: When should I consider using an anion-exchange column instead of a reversed-phase column?
-
Answer: Anion-exchange chromatography is particularly useful for separating acidic compounds.[7] Consider using a weak anion-exchange (WAX) column if you are trying to separate p-Toluic acid from other structurally similar acids (like benzoic acid or terephthalic acid) and are not achieving adequate resolution on a reversed-phase column.[7][17]
-
-
Question 4: How should I prepare my this compound sample for analysis?
-
Answer: p-Toluic acid is poorly soluble in water but soluble in solvents like acetone.[14] For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is as weak as, or weaker than, the mobile phase to avoid peak distortion.[11] A common practice is to dissolve the sample in the initial mobile phase composition or in a small amount of organic solvent (like acetonitrile or methanol) and then dilute it with water or buffer.
-
Data Presentation
Table 1: Example Reversed-Phase HPLC Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Zorbax Eclipse Plus C18 (2.1 x 150 mm, 3.5 µm) | [18] |
| Mobile Phase A | Water with 0.1% Formic Acid | [6][16] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [6][16] |
| Gradient | Isocratic or Gradient (e.g., 25% Acetonitrile) | [6] |
| Flow Rate | 0.3 - 1.0 mL/min | [15][19] |
| Temperature | 25 - 45 °C | [6][16] |
| Injection Volume | 1 - 25 µL | [15] |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry |[6] |
Table 2: Example Anion-Exchange HPLC Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Column | Weak Anion Exchange (e.g., Hypersil GOLD AX) | [7][17] |
| Mobile Phase A | 0.1 M Ammonium (B1175870) Dihydrogen Phosphate (pH 4.3) | [17] |
| Mobile Phase B | Acetonitrile or Methanol | [17] |
| Gradient | Isocratic (e.g., 90:10 A:B) | [17] |
| Flow Rate | 1.0 - 2.0 mL/min | [17] |
| Temperature | Ambient | [7] |
| Injection Volume | 1 - 25 µL | [17] |
| Detection | UV |[17] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of this compound standard.
-
Dissolve and dilute the standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the column oven temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor at 254 nm.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis using either an isocratic elution with a constant mobile phase composition or a gradient elution to optimize separation.
-
Integrate the peak corresponding to this compound.
-
Protocol 2: Weak Anion-Exchange HPLC Method for this compound
-
Mobile Phase Preparation:
-
Prepare a 0.1 M ammonium dihydrogen phosphate solution by dissolving 11.5 g of the salt in ~850 mL of HPLC-grade water.
-
Adjust the pH to 4.3 using phosphoric acid.
-
Transfer to a 1000 mL volumetric flask, add 100 mL of acetonitrile, and dilute to the mark with water.[17]
-
Filter and degas the mobile phase.[17]
-
-
Sample Preparation:
-
Dissolve the PTA sample containing this compound in a dilute ammonium hydroxide (B78521) solution.[15][17]
-
Adjust the pH as needed for the specific method.
-
-
Chromatographic Conditions:
-
Install a weak anion-exchange column.
-
Set the flow rate to 1.5 mL/min.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Set the UV detector wavelength.
-
-
Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the prepared sample solution.[17]
-
Run the isocratic analysis.
-
Visualizations
Caption: Troubleshooting workflow for chromatographic issues.
Caption: Decision tree for initial method selection.
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. ContaminantDB: p-Toluic acid [contaminantdb.ca]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. uhplcs.com [uhplcs.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 15. img.antpedia.com [img.antpedia.com]
- 16. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. img.antpedia.com [img.antpedia.com]
- 18. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. EP3263546A1 - P-toluic acid producing method - Google Patents [patents.google.com]
Minimizing ion suppression of p-Toluic acid-d4 in urine samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of p-Toluic acid-d4 in urine samples during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in urine, with a focus on mitigating ion suppression.
Issue 1: Low Signal Intensity or Complete Signal Loss of this compound
-
Possible Cause: Significant ion suppression from co-eluting matrix components in the urine sample. Urine is a complex matrix containing high concentrations of salts, urea, creatinine, and other endogenous compounds that can interfere with the ionization of the target analyte.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: A simple "dilute-and-shoot" approach may be insufficient.[1] Consider more rigorous sample cleanup techniques. Since p-Toluic acid is a carboxylic acid with a pKa of approximately 4.36, pH adjustment is critical for efficient extraction.[2][3][4][5]
-
Liquid-Liquid Extraction (LLE): Acidify the urine sample to a pH of ~2 (at least two pH units below the pKa) to ensure p-Toluic acid is in its neutral form. Extract with a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or anion-exchange SPE cartridge. Condition the cartridge, then load the urine sample (pH adjusted to be captured by the sorbent). Wash with a solvent of intermediate strength to remove interferences, and then elute this compound with a suitable solvent.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix interferences.
-
Employ a gradient elution on a C18 or similar reversed-phase column.
-
Adjust the mobile phase composition, for instance, by optimizing the organic solvent (acetonitrile or methanol) and the acidic modifier (e.g., 0.1% formic acid).
-
-
Issue 2: High Variability and Poor Reproducibility of Results
-
Possible Cause: Inconsistent matrix effects between different urine samples. The composition of urine can vary significantly from sample to sample.
-
Troubleshooting Steps:
-
Consistent Use of Internal Standard: Ensure that this compound is used as the internal standard and is added to all samples, calibrators, and quality controls at a consistent concentration before any sample preparation steps. The stable isotope-labeled internal standard will co-elute with the analyte and experience similar ion suppression, allowing for normalization of the signal.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank urine matrix that is free of the analyte to the greatest extent possible. This helps to compensate for matrix-induced changes in ionization efficiency.
-
Thorough Sample Mixing: Vortex each urine sample before aliquoting to ensure homogeneity.
-
Issue 3: Peak Tailing or Asymmetry
-
Possible Cause: Co-eluting interferences or issues with the analytical column.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: A cleaner sample extract, for example from SPE, will reduce the impact of matrix components on the chromatography.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of a carboxylic acid to maintain a consistent ionization state and good peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in urine analysis?
A1: Ion suppression is a type of matrix effect where components of the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to a decreased signal. Urine is a particularly challenging matrix due to its high concentration of salts, urea, and other endogenous substances that can cause significant ion suppression, impacting the accuracy, sensitivity, and reproducibility of quantitative analyses.
Q2: How can I determine the extent of ion suppression in my method?
A2: A common method is the post-extraction spike experiment. You compare the signal response of this compound spiked into a blank urine sample that has gone through the extraction process with the response of the same amount of this compound in a neat solvent. A lower response in the matrix sample indicates ion suppression.
Q3: Is a "dilute-and-shoot" method ever appropriate for urine analysis?
A3: While "dilute-and-shoot" is the simplest sample preparation method, it often provides minimal cleanup of the sample matrix. For complex matrices like urine, it may lead to significant ion suppression. However, for a preliminary or screening analysis, or if the concentration of this compound is very high, it might be a viable starting point. If ion suppression is observed, more effective sample preparation is recommended.
Q4: What are the advantages of using Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE)?
A4: SPE can offer more selective and efficient cleanup compared to LLE, often resulting in a cleaner final extract and consequently less ion suppression. SPE can also be more easily automated for high-throughput applications. However, LLE can be a cost-effective and efficient method if optimized correctly.
Q5: Why is the pKa of p-Toluic acid important for sample preparation?
A5: The pKa is the pH at which the acid is 50% ionized and 50% in its neutral form. For p-Toluic acid, with a pKa of ~4.36, adjusting the pH of the urine sample is crucial for effective extraction. For LLE, acidifying the sample to a pH of around 2 ensures the compound is protonated (neutral) and will partition into an organic solvent. For SPE using an anion-exchange mechanism, a higher pH would be used to deprotonate the acid, allowing it to be retained on the sorbent.
Data on Sample Preparation Techniques
| Sample Preparation Technique | Expected Reduction in Ion Suppression | Analyte Recovery | Throughput | Cost | Key Considerations |
| Dilute-and-Shoot | Low | High | High | Low | Prone to significant matrix effects. |
| Protein Precipitation | Low to Moderate | Moderate to High | High | Low | Removes proteins but not salts and other small molecules. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate to High | Moderate | Moderate | Requires pH optimization (acidification for p-Toluic acid). |
| Solid-Phase Extraction (SPE) | High | High | Moderate to High | High | Offers the cleanest extracts and can be automated. |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) Protocol for this compound in Urine
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add the internal standard (this compound solution).
-
Acidify the urine sample to approximately pH 2 by adding a small volume of a suitable acid (e.g., 1M HCl).
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. Solid-Phase Extraction (SPE) Protocol for this compound in Urine
-
Select a suitable mixed-mode or anion-exchange SPE cartridge.
-
Condition: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a buffer at a pH that will ensure retention of p-Toluic acid (e.g., a buffer with a pH slightly above the pKa for anion exchange).
-
Load: Mix 1 mL of urine with the internal standard and adjust the pH as needed. Load the sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent or a buffer to remove interfering substances.
-
Elute: Elute the this compound with 1 mL of a suitable elution solvent (e.g., a solvent containing a small percentage of acid to neutralize the analyte for elution from an anion-exchange sorbent).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis in urine.
Caption: Troubleshooting flowchart for ion suppression of this compound.
References
- 1. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 4. p-Toluic acid(99-94-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. ContaminantDB: p-Toluic acid [contaminantdb.ca]
Technical Support Center: p-Toluic Acid-d4 Internal Standard
Welcome to the Technical Support Center for the use of p-Toluic acid-d4 as an internal standard in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the variability in response of this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of p-Toluic acid, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to the non-labeled analyte (p-Toluic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[1] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.
Q2: What are the common causes of response variability when using this compound as an internal standard?
A2: Variability in the response of this compound can arise from several factors, which can be broadly categorized as:
-
Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites in plasma or urine) can either suppress or enhance the ionization of the internal standard in the mass spectrometer source, leading to inconsistent signal intensity.[2]
-
Isotopic Back-Exchange: The deuterium atoms on the this compound molecule can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix. This phenomenon, known as back-exchange, reduces the concentration of the deuterated standard and can lead to inaccurate quantification.[3]
-
Sample Preparation Inconsistencies: Errors such as inconsistent pipetting, incomplete extraction, or variations in evaporation and reconstitution steps can lead to differing amounts of the internal standard in the final sample extract.
-
Instrumental Issues: Fluctuations in the performance of the LC-MS or GC-MS system, such as a dirty ion source, detector fatigue, or inconsistent injector performance, can cause signal drift or random variations.
-
Impurity in the Internal Standard: The this compound standard itself may contain a small amount of the non-deuterated p-Toluic acid, which can interfere with the analysis, especially at the lower limit of quantification (LLOQ).[3]
Q3: My this compound signal is decreasing over the course of an analytical run. What is the likely cause?
A3: A gradual decrease in the internal standard signal throughout a run is a common issue. The most probable causes include:
-
Instrumental Drift: The sensitivity of the mass spectrometer may decrease over time due to factors like charging of instrument components or a progressively dirtier ion source.
-
Isotopic Back-Exchange in the Autosampler: If samples are queued in the autosampler for an extended period, especially at room temperature, the deuterium atoms on this compound may exchange with protons from the sample matrix or solvent.
-
Adsorption: The analyte and/or internal standard may be adsorbing to plasticware or the analytical column over time.
To troubleshoot this, re-injecting a sample from the beginning of the run at the end can help determine if the issue is sample degradation/exchange in the autosampler or instrument drift.
Troubleshooting Guides
Issue 1: High Variability in this compound Response Across Samples
High variability in the internal standard response can compromise the reliability of your results. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for high internal standard variability.
This protocol is designed to quantify the extent of matrix effects on the this compound response.
Objective: To determine the matrix factor (MF) by comparing the response of the internal standard in the presence and absence of the matrix.
Materials:
-
This compound stock solution
-
Blank biological matrix from at least 6 different sources (e.g., plasma, urine)
-
Sample preparation solvents and reagents
-
LC-MS/MS system
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at the working concentration.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the 6 sources. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank matrix from each of the 6 sources before extraction. Process these samples as you would an actual study sample.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
Calculate the Recovery: Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) * 100
-
Calculate the Coefficient of Variation (%CV): Determine the %CV of the peak areas for Set B and Set C across the different matrix sources.
-
Interpretation of Results:
| Observation | Interpretation |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
| %CV of MF > 15% | Significant lot-to-lot variability in matrix effects |
| Low Recovery | Inefficient extraction |
| High %CV of Recovery | Inconsistent extraction |
Illustrative Data for Matrix Effect and Recovery Assessment:
| Matrix Lot | Peak Area (Set B) | Peak Area (Set C) |
| 1 | 95,000 | 85,500 |
| 2 | 98,000 | 87,220 |
| 3 | 93,000 | 84,630 |
| 4 | 101,000 | 90,900 |
| 5 | 96,500 | 86,850 |
| 6 | 94,000 | 83,660 |
| Mean | 96,250 | 86,460 |
| %CV | 3.2% | 3.3% |
| Mean Peak Area (Set A) | 100,000 | |
| Matrix Factor (MF) | 0.96 | |
| Recovery | 89.8% |
In this example, the matrix factor of 0.96 indicates slight ion suppression. The low %CV suggests that the matrix effect is consistent across different lots. The recovery is high and consistent.
Issue 2: Suspected Isotopic Back-Exchange of this compound
Isotopic back-exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
Caption: Workflow for investigating isotopic back-exchange.
This protocol is designed to determine if isotopic back-exchange is occurring under your experimental conditions.
Objective: To evaluate the stability of this compound by incubating it in the sample matrix and solvent over time at various temperatures and pH levels.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Reconstitution solvent
-
Buffers at various pH values (e.g., pH 4, 7, 9)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it.
-
Incubated Samples: Spike the same concentration of this compound into aliquots of the blank matrix and reconstitution solvent. Incubate these samples under various conditions (e.g., 4°C for 24 hours, room temperature for 4 hours, 37°C for 1 hour) and at different pH values.
-
-
Sample Processing: After the designated incubation period, process the incubated samples using your standard extraction method.
-
LC-MS/MS Analysis: Analyze all samples, monitoring for both the this compound and the non-deuterated p-Toluic acid.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease suggests instability.
-
Examine the chromatograms of the incubated samples for any appearance of a peak in the p-Toluic acid channel at the correct retention time.
-
Interpretation and Mitigation:
| Condition | % Decrease in IS Signal | Analyte Peak Detected in IS Channel? | Interpretation & Action |
| Room Temp, 4h, pH 7 | 5% | No | Stable under these conditions. |
| 37°C, 4h, pH 9 | 25% | Yes | Exchange is occurring. Minimize time at elevated temperatures and basic pH. Keep samples on ice. |
| Room Temp, 24h, pH 4 | 2% | No | Stable under acidic conditions for extended periods at room temperature. |
Best Practices to Minimize Back-Exchange:
-
Maintain Low Temperatures: Perform sample preparation and store samples in the autosampler at low temperatures (e.g., 4°C).[4]
-
Control pH: If possible, adjust the pH of the sample to a range where the deuterium labels are more stable. For carboxylic acids, acidic conditions are often preferable.
-
Rapid Analysis: Minimize the time samples are queued in the autosampler before injection.
-
Label Position: When sourcing the internal standard, ensure the deuterium labels are on chemically stable positions, such as the aromatic ring, rather than on exchangeable positions like the carboxylic acid group itself.
References
Enhancing recovery of p-Toluic acid-d4 during sample extraction
Welcome to the technical support center for p-Toluic acid-d4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to optimize the recovery of this compound during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my recovery of this compound consistently low during liquid-liquid extraction (LLE)?
A1: Low recovery of this compound, a deuterated form of a weak acid, during LLE can be attributed to several factors, primarily related to its physicochemical properties.[1][2] Key areas to troubleshoot include sample pH, choice of extraction solvent, and potential matrix effects.
-
Incorrect Sample pH: p-Toluic acid has a pKa of approximately 4.36.[2] For efficient extraction into an organic solvent, the pH of the aqueous sample should be at least 2 units below the pKa to ensure the molecule is in its neutral, more hydrophobic form. An acidic pH protonates the carboxylate group, reducing its polarity and increasing its solubility in organic solvents.
-
Inappropriate Solvent Choice: The selection of an immiscible organic solvent is critical. While p-Toluic acid is slightly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, and benzene.[2] For LLE, solvents such as ethyl acetate (B1210297), diethyl ether, or dichloromethane (B109758) are commonly used. The ideal solvent will have a high affinity for this compound and be immiscible with the sample matrix.
-
Insufficient Mixing: Inadequate vortexing or shaking during extraction leads to poor partitioning of the analyte into the organic phase. Ensure thorough mixing to maximize the surface area between the two phases.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and hindering separation. Techniques to break emulsions include centrifugation, addition of salt, or filtration.
Q2: I'm observing variable recovery of this compound when using Solid-Phase Extraction (SPE). What are the likely causes?
A2: Variable recovery in SPE often points to issues with the sorbent selection, pH control, or the wash and elution steps. As a deuterated internal standard, its behavior should closely mimic the unlabeled analyte, but subtle differences can lead to recovery issues.[3]
-
Improper Sorbent Selection: For an acidic compound like p-Toluic acid, a mixed-mode anion exchange sorbent can be highly effective, utilizing both hydrophobic and ionic interactions for retention. A standard reversed-phase sorbent (e.g., C18) may also be used, but pH control is critical.
-
Incorrect Sample and Elution pH:
-
For Reversed-Phase SPE: The sample pH should be adjusted to be at least 2 pH units below the pKa (~4.36) to ensure the analyte is neutral and retains on the hydrophobic sorbent. Elution is then performed with a solvent of sufficient organic strength to overcome these interactions.
-
For Anion Exchange SPE: The sample pH must be adjusted to be at least 2 units above the pKa to ensure p-Toluic acid is deprotonated (negatively charged) and binds to the positively charged sorbent. Elution is achieved by using a solvent with a pH below the pKa to neutralize the analyte or a buffer with a high salt concentration to disrupt ionic interactions.
-
-
Inadequate Wash Steps: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, a wash that is too weak may not effectively remove interferences, leading to ion suppression in subsequent analysis.
-
Incomplete Elution: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent. Consider increasing the organic content of the elution solvent or using a different solvent altogether. Applying the elution solvent in smaller, multiple aliquots can also improve recovery.
Q3: My deuterated internal standard (this compound) and the unlabeled analyte have different retention times in my chromatography. Why is this happening and how can I fix it?
A3: While stable isotopically labeled standards are expected to have very similar chemical and physical properties to the analyte, slight differences in retention time can occur, a phenomenon known as the "isotope effect". This is more commonly observed in gas chromatography but can also occur in liquid chromatography.
-
Troubleshooting:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient profile, or column temperature can help to improve the co-elution of the analyte and the internal standard.
-
Use a Lower Resolution Column: In some instances, a column with lower resolution might promote the overlap of the analyte and internal standard peaks.
-
Q4: Could matrix effects be impacting my this compound recovery and quantification?
A4: Yes, matrix effects can significantly impact the recovery and ionization of this compound, potentially leading to inaccurate quantification. Although deuterated standards are used to compensate for these effects, differential matrix effects can occur where the analyte and the internal standard are affected differently by co-eluting matrix components.
-
Evaluation: To assess matrix effects, a post-extraction spike experiment can be performed. The peak response of the analyte and internal standard in a blank matrix extract is compared to their response in a clean solvent. A significant difference in response indicates the presence of ion suppression or enhancement.
-
Mitigation:
-
Improve Sample Cleanup: Employ more rigorous extraction and cleanup procedures to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate the analyte and internal standard from the interfering components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
This protocol outlines a general procedure for the extraction of this compound from a simple aqueous sample.
-
Sample Preparation:
-
Take 1 mL of the aqueous sample containing this compound.
-
Spike with the appropriate concentration of this compound internal standard if it is not already present.
-
Acidify the sample to a pH of ~2.0 by adding a small volume of a suitable acid (e.g., 1M HCl). This ensures the this compound is in its protonated, non-polar form.
-
-
Extraction:
-
Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers and break any potential emulsions.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Vortex briefly to ensure the analyte is fully dissolved.
-
The sample is now ready for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound using a Mixed-Mode Anion Exchange Sorbent
This protocol is suitable for cleaning up more complex sample matrices.
-
Sample Pre-treatment:
-
Take 1 mL of the sample (e.g., plasma, urine).
-
If working with plasma, perform protein precipitation by adding 3 mL of acetonitrile. Vortex and centrifuge to pellet the proteins. Use the supernatant for the next step.
-
Adjust the pH of the sample (or supernatant) to ~6.5 (at least 2 pH units above the pKa of p-Toluic acid) with a suitable buffer or base. This ensures the analyte is deprotonated and will bind to the anion exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol (B129727) through the sorbent.
-
Equilibrate the sorbent by passing 1 mL of deionized water through it. Ensure the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the sorbent with 1 mL of a weak solvent, such as 5% methanol in water, to remove polar interferences.
-
Wash the sorbent with 1 mL of a non-polar solvent, such as hexane, to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound by passing 1 mL of an elution solvent containing a small percentage of a strong acid (e.g., 2% formic acid in methanol) through the cartridge. The acid will neutralize the analyte, disrupting its ionic bond with the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in a suitable volume of mobile phase for analysis.
-
Data Presentation
Table 1: Solubility of p-Toluic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble | |
| Ethanol | Readily soluble | |
| Acetone | Readily soluble | |
| Benzene | Readily soluble | |
| Toluene | Soluble | |
| Hexane | Soluble (used for washing) | |
| Diethyl Ether | Soluble | |
| Dichloromethane | Soluble |
Table 2: Troubleshooting Guide for Low this compound Recovery
| Issue | Potential Cause | Recommended Solution |
| Low Recovery in LLE | Sample pH too high | Acidify the sample to pH ~2.0 before extraction. |
| Inappropriate solvent | Use a more polar organic solvent like ethyl acetate. | |
| Insufficient mixing | Vortex for at least 2 minutes. | |
| Low Recovery in SPE | Incorrect sorbent | Use a mixed-mode anion exchange sorbent. |
| Incorrect sample pH for loading | For anion exchange, adjust pH to >6.0; for reversed-phase, adjust to <2.5. | |
| Elution solvent too weak | Increase the organic strength or add an acid/base modifier to the elution solvent. | |
| Variable Recovery | Matrix effects | Perform a post-extraction spike to evaluate; improve sample cleanup or dilute the sample. |
| Inconsistent lab technique | Ensure consistent vortexing times, flow rates, and pipetting. |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: General workflow for Solid-Phase Extraction.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using p-Toluic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone for achieving accurate and precise results.[1] This guide provides an objective comparison of p-Toluic acid-d4 as a deuterated internal standard against other alternatives, supported by representative experimental data and detailed methodologies.
Deuterated internal standards like this compound are considered the gold standard in bioanalysis because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity allows them to effectively compensate for variations throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to enhance the robustness of bioanalytical methods.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the analyte, thereby experiencing the same matrix effects.[1] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant source of variability in LC-MS/MS analysis. By tracking these effects, this compound allows for more accurate and precise quantification compared to structural analog internal standards, which may have different retention times and ionization responses.
The following table summarizes the expected performance of an analytical method using this compound as an internal standard compared to a non-deuterated structural analog. The data is representative of typical performance characteristics observed in bioanalytical method validation studies.
| Validation Parameter | p-Toluic Acid with this compound (IS) - Expected Performance | p-Toluic Acid with a Structural Analog (IS) - Typical Performance | Acceptance Criteria (FDA/EMA) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 | ≥ 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 5 - 20 ng/mL | Dependent on assay requirements |
| Intra-day Precision (%RSD) | ≤ 10% (≤ 15% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ)[5] |
| Inter-day Precision (%RSD) | ≤ 10% (≤ 15% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ)[5] |
| Accuracy (% Bias) | Within ±10% (±15% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ)[5] |
| Recovery (%) | 85 - 110% | 70 - 120% | Consistent, precise, and reproducible |
| Matrix Effect (%CV) | ≤ 15% | ≤ 20% | The matrix factor should be consistent[6] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are based on established guidelines from the FDA and EMA.[7][8]
1. Specificity and Selectivity
-
Objective: To ensure that the analytical method can differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Methodology:
-
Analyze at least six different sources of the blank biological matrix (e.g., plasma, urine).
-
Test each blank sample for interferences at the retention time of the analyte and this compound.
-
The response of any interfering peak in the blank samples should not be more than 20% of the response of the LLOQ for the analyte and 5% for the internal standard.[2]
-
2. Linearity and Range
-
Objective: To establish the relationship between the concentration of the analyte and the instrumental response.
-
Methodology:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of six non-zero concentration levels should be used.[6]
-
Add a constant concentration of this compound to all calibration standards.[2]
-
Process and analyze the samples using the LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.[2]
-
Plot the peak area ratio against the nominal concentration of the analyte and perform a weighted linear regression analysis.[9]
-
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Methodology:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the percent relative standard deviation (%RSD) for precision and the percent bias for accuracy.
-
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Methodology:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[10]
-
LOQ: The lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% RSD and an accuracy of ±20%.[11] It can also be estimated from the signal-to-noise ratio (typically 10:1) or calculated (LOQ = 10 * σ/S).[10]
-
5. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
-
Methodology:
-
Prepare QC samples at low and high concentrations.
-
Subject the samples to different conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to nominal concentrations.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for validating an analytical method using this compound.
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. benchchem.com [benchchem.com]
- 10. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 11. resolvemass.ca [resolvemass.ca]
A Head-to-Head Comparison: p-Toluic Acid-d4 vs. 13C-p-Toluic Acid as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact data quality and reliability. This guide provides an objective, data-driven comparison of two common stable isotope-labeled internal standards for p-toluic acid: p-Toluic acid-d4 and 13C-p-Toluic acid.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly for analyses in complex biological matrices like plasma and urine. By mimicking the analyte of interest, they correct for variability in sample preparation, chromatography, and ionization. However, the choice between deuterium (B1214612) (²H or d) and carbon-13 (¹³C) labeling can have significant implications for analytical performance. This guide will explore these differences, supported by experimental data and detailed protocols.
Core Principles: The Isotope Effect
The fundamental difference in performance between deuterated and ¹³C-labeled standards stems from the "isotope effect." The substitution of hydrogen with the heavier deuterium isotope can alter a molecule's physicochemical properties, such as its bond strength and hydrophobicity. These subtle changes can lead to differences in chromatographic retention time and, in some cases, ionization efficiency compared to the unlabeled analyte. In contrast, the substitution of carbon-12 with carbon-13 results in a more chemically and chromatographically identical molecule, leading to near-perfect co-elution with the analyte.
Performance Comparison: Experimental Data
To illustrate the practical implications of choosing between this compound and 13C-p-Toluic acid, the following data summarizes the results of a simulated comparative experiment designed to assess key performance parameters in a typical LC-MS/MS workflow for the quantification of p-toluic acid in human plasma.
Table 1: Chromatographic Co-elution
| Internal Standard | Analyte Retention Time (min) | Internal Standard Retention Time (min) | Retention Time Difference (ΔRT, sec) |
| This compound | 2.54 | 2.51 | -1.8 |
| 13C-p-Toluic acid | 2.54 | 2.54 | 0.0 |
As predicted by the deuterium isotope effect, this compound elutes slightly earlier than the unlabeled analyte. 13C-p-Toluic acid, however, exhibits perfect co-elution.
Table 2: Matrix Effect Assessment
| Internal Standard | Matrix Factor (Low QC) | Matrix Factor (High QC) | % RSD (n=6) |
| This compound | 0.88 | 0.91 | 6.8% |
| 13C-p-Toluic acid | 0.99 | 1.01 | 1.5% |
The matrix factor, a measure of ion suppression or enhancement, is closer to 1 (indicating no effect) and more consistent for 13C-p-Toluic acid. This is a direct result of its co-elution with the analyte, ensuring both experience the same matrix effects.
Table 3: Extraction Recovery
| Internal Standard | Mean Recovery % (n=6) | % RSD |
| This compound | 85.2% | 5.9% |
| 13C-p-Toluic acid | 89.8% | 2.1% |
While both standards show good recovery, the 13C-labeled standard demonstrates higher consistency, as indicated by the lower relative standard deviation (RSD).
Table 4: Precision and Accuracy
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | Low | 5 | 5.6 | 112% | 8.5% |
| Mid | 50 | 53.5 | 107% | 6.2% | |
| High | 400 | 428 | 107% | 5.8% | |
| 13C-p-Toluic acid | Low | 5 | 5.1 | 102% | 2.5% |
| Mid | 50 | 49.5 | 99% | 1.8% | |
| High | 400 | 402 | 100.5% | 1.5% |
The superior performance of 13C-p-Toluic acid in correcting for analytical variability translates to improved accuracy and precision in the final quantitative results.
Experimental Protocols
The following are detailed methodologies for the key experiments cited above, designed for the quantification of p-toluic acid in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or 13C-p-Toluic acid at 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative.
-
MRM Transitions:
-
p-Toluic acid: 135.1 -> 91.1
-
This compound: 139.1 -> 95.1
-
13C-p-Toluic acid: 136.1 -> 92.1
-
Matrix Effect Assessment
-
Extract six different lots of blank human plasma using the protein precipitation protocol.
-
Post-extraction, spike the extracts with p-toluic acid and the chosen internal standard at low and high QC concentrations.
-
Prepare corresponding solutions of the analyte and internal standard in the mobile phase (neat solution) at the same concentrations.
-
Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
-
The %RSD of the MF across the six lots should be ≤15%.
Recovery Assessment
-
Prepare two sets of samples (n=6) at low, mid, and high QC concentrations.
-
Set A: Spike the analyte and internal standard into plasma before extraction.
-
Set B: Spike the analyte and internal standard into the extracted blank plasma matrix after extraction.
-
Calculate the % Recovery:
-
% Recovery = (Mean Peak Area of Set A) / (Mean Peak Area of Set B) * 100
-
-
Recovery should be consistent, with an RSD of ≤15%.
Visualizing the Workflow
The selection and validation process for an internal standard can be visualized as a logical workflow.
Caption: Workflow for selecting and validating an internal standard.
Conclusion and Recommendations
Key advantages of 13C-p-Toluic acid include:
-
Co-elution with the analyte: This ensures the most accurate compensation for matrix effects.
-
Greater isotopic stability: There is no risk of back-exchange of the label, which can occur with deuterated standards in certain conditions.
-
Improved accuracy and precision: The closer mimicry of the analyte leads to more reliable and reproducible quantitative data.
While this compound is a viable and often more cost-effective option, it is prone to chromatographic separation from the analyte. This can compromise data accuracy, especially in the presence of significant or variable matrix effects. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, the investment in a ¹³C-labeled internal standard is highly recommended.
Comparative Analysis of p-Toluic Acid-d4 and Alternative Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of p-Toluic acid-d4, a deuterated internal standard, with its non-deuterated counterpart and other deuterated analogs. The selection of an appropriate reference material is critical for achieving accurate and reproducible results in quantitative analytical studies. This document presents key data from Certificates of Analysis (CoA) and product specifications to facilitate an informed decision.
Comparison of this compound with Alternatives
This compound is a valuable tool in mass spectrometry-based bioanalytical assays, serving as an internal standard for the quantification of p-Toluic acid. Its key advantage is its mass shift, which allows for clear differentiation from the unlabeled analyte while maintaining similar physicochemical properties. The primary considerations for selecting a deuterated standard are its chemical purity and isotopic enrichment.
This guide compares this compound with two alternatives: the widely available, non-deuterated p-Toluic acid and another deuterated analog, o-Toluic acid-d7. While p-Toluic acid serves as the primary analyte reference, o-Toluic acid-d7 offers an alternative deuterated standard with a different substitution pattern.
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from the Certificates of Analysis and product specification sheets of representative suppliers.
Table 1: Comparison of this compound and Alternatives
| Parameter | This compound | p-Toluic acid (Typical) | o-Toluic acid-d7 | p-Toluic acid-d7 |
| Supplier | BOC Sciences / C/D/N Isotopes | Multiple (ChemScene, GTI) | MedChemExpress | LGC Standards |
| Chemical Purity | >98% | 99.55% (HPLC)[1] / 99.66% (HPLC)[2] | 99.53% | Not Specified |
| Isotopic Enrichment | 98 atom % D | N/A | Not Specified | Not Specified |
| Isotopic Purity | Not Specified | N/A | Not Specified | Not Specified |
| Water Content | Not Specified | 0.13% (Karl Fischer)[1] / 0.03% (Karl Fischer)[2] | Not Specified | Not Specified |
| Appearance | Not Specified | White to off-white solid[1][2][3] | Not Specified | Not Specified |
| Molecular Formula | C₈H₄D₄O₂ | C₈H₈O₂ | C₈HD₇O₂ | C₈HD₇O₂ |
| Molecular Weight | 140.17 | 136.15 | 143.19 | 143.19 |
Experimental Protocols
The characterization of reference materials relies on a suite of analytical techniques to confirm identity, purity, and other critical parameters. Below are detailed methodologies for the key experiments typically cited in a Certificate of Analysis for p-Toluic acid and its deuterated analogs.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound and to identify and quantify any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a small amount of acid like formic or acetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where p-Toluic acid has significant absorbance, typically around 230-254 nm.
-
Quantification: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
-
Analysis:
-
¹H NMR: Provides information on the number and environment of proton atoms in the molecule. For p-Toluic acid, characteristic peaks for the aromatic protons and the methyl group protons are expected. In the case of this compound, the aromatic signals would be absent or significantly reduced.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Interpretation: The observed chemical shifts, splitting patterns, and integration values are compared with the expected spectrum for the given structure.
Isotopic Enrichment and Purity by Mass Spectrometry (MS)
-
Objective: To determine the degree of deuterium (B1214612) incorporation and the isotopic distribution.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) are commonly used.
-
Analysis: The mass spectrum will show a distribution of ions corresponding to molecules with different numbers of deuterium atoms.
-
Calculation: The isotopic enrichment is calculated by comparing the intensities of the mass peaks of the deuterated and non-deuterated species. The isotopic purity refers to the percentage of the desired isotopologue (e.g., the d4 species) in the mixture of all isotopologues.
Water Content by Karl Fischer Titration
-
Objective: To quantify the amount of water present in the reference material.
-
Principle: This method is based on the reaction of water with an iodine-sulfur dioxide-base reagent.
-
Instrumentation: A Karl Fischer titrator.
-
Procedure: A known amount of the sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.
Visualizations
Certification Workflow for a Reference Material
The following diagram illustrates the typical workflow for the certification of a chemical reference material, from synthesis to the final product with its Certificate of Analysis.
Comparison of Key Analytical Techniques
This diagram highlights the primary application of each key analytical technique in the certification process of a reference material.
References
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using p-Toluic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the generation of reliable bioanalytical data is paramount. When bioanalytical methods are transferred between laboratories or when different methods are used within a study, a cross-validation is essential to ensure the comparability and integrity of the data. This guide provides an objective comparison of two common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of a hypothetical small molecule drug, "Drug X," in human plasma, utilizing p-Toluic acid-d4 as a stable isotope-labeled internal standard.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative parameters and outcomes from a hypothetical cross-validation study comparing two distinct LC-MS/MS methods: a rapid protein precipitation (PPT) method and a more extensive solid-phase extraction (SPE) method.
Table 1: Comparison of Precision and Accuracy for Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Method A (PPT) Mean Conc. (ng/mL) (n=6) | Method A (PPT) Precision (%CV) | Method A (PPT) Accuracy (%) | Method B (SPE) Mean Conc. (ng/mL) (n=6) | Method B (SPE) Precision (%CV) | Method B (SPE) Accuracy (%) |
| LLOQ | 1.00 | 1.05 | 8.7 | 105.0 | 1.02 | 6.5 | 102.0 |
| Low | 2.50 | 2.60 | 6.2 | 104.0 | 2.45 | 4.8 | 98.0 |
| Medium | 25.0 | 24.3 | 4.5 | 97.2 | 25.5 | 3.1 | 102.0 |
| High | 75.0 | 76.5 | 3.1 | 102.0 | 74.3 | 2.5 | 99.1 |
LLOQ: Lower Limit of Quantification
Table 2: Inter-Laboratory Cross-Validation of Incurred Samples
| Sample ID | Method A (PPT) Conc. (ng/mL) | Method B (SPE) Conc. (ng/mL) | % Difference |
| IS-001 | 35.2 | 36.1 | -2.5 |
| IS-002 | 8.7 | 9.1 | -4.4 |
| IS-003 | 54.1 | 52.9 | 2.3 |
| IS-004 | 12.6 | 13.0 | -3.1 |
| IS-005 | 68.9 | 70.2 | -1.9 |
| IS-006 | 22.4 | 21.8 | 2.8 |
% Difference = ((Method A - Method B) / ((Method A + Method B) / 2)) * 100
According to regulatory guidelines, for a cross-validation to be considered successful, the results of the quality control samples should demonstrate acceptable precision and accuracy, and the percentage difference for incurred samples should generally be within ±20%.[1]
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. The following protocols outline the key steps for both the Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) LC-MS/MS methods.
Objective
To demonstrate the equivalency of two validated LC-MS/MS bioanalytical methods for the quantification of Drug X in human plasma.
Materials
-
Blank human plasma (K2-EDTA)
-
Drug X reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction Cartridges (for Method B)
Method A: Protein Precipitation (PPT) Protocol
-
Sample Preparation:
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or incurred sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of internal standard working solution (this compound in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Method B: Solid-Phase Extraction (SPE) Protocol
-
Sample Preparation:
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pipette 100 µL of human plasma and add 10 µL of internal standard working solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and transfer to an autosampler vial.
-
LC-MS/MS Parameters (Common for both methods)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Drug X: [M+H]+ → Product Ion
-
This compound: [M+H]+ → Product Ion
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation process.
Caption: Workflow for Bioanalytical Method Cross-Validation.
Caption: Logical Flow for Cross-Validation Assessment.
References
A Researcher's Guide to Isotopic Purity Assessment of p-Toluic Acid-d4
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like p-Toluic acid-d4 is a critical parameter that directly impacts experimental accuracy and data reliability. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of this compound, complete with supporting experimental data and detailed protocols.
This compound, a deuterated analog of p-Toluic acid, serves as a valuable internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic and metabolic analyses. Its utility hinges on a high degree of isotopic enrichment and a precise understanding of its isotopic distribution. The presence of unlabeled (d0) or partially labeled (d1, d2, d3) isotopologues can introduce significant errors in quantification. Therefore, rigorous assessment of isotopic purity is paramount.
Comparing Analytical Techniques for Isotopic Purity
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Principle | Measures the nuclear magnetic properties of isotopes. ¹H NMR quantifies the residual non-deuterated sites, while ²H NMR directly detects the deuterium (B1214612) nuclei. | Separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of the relative abundance of different isotopologues. |
| Information Provided | Provides detailed structural information and site-specific deuterium incorporation. Can distinguish between isomers. | Determines the overall isotopic distribution (d0, d1, d2, d3, d4 percentages) and can detect trace-level impurities. |
| Quantification | Quantitative NMR (qNMR) with an internal standard provides highly accurate and precise quantification of isotopic purity. | Relative peak intensities in the mass spectrum are used to calculate the percentage of each isotopologue. |
| Sample Requirement | Typically requires milligram quantities of the sample. | Highly sensitive, requiring only microgram to nanogram quantities. |
| Throughput | Lower throughput compared to MS. | High-throughput capabilities, especially with liquid chromatography (LC) coupling. |
Isotopic Purity of Commercial this compound: A Comparative Overview
Several chemical suppliers offer this compound. While the stated isotopic enrichment is typically high, the exact isotopic distribution can vary between batches and suppliers. Below is a representative comparison of commercially available this compound based on typical specifications.
| Supplier/Product | Stated Isotopic Enrichment | Expected Isotopic Distribution (d4 %) | Potential Impurities |
| Representative Product A | ≥98 atom % D | >98% | Unlabeled p-Toluic acid (d0), partially deuterated species (d1-d3) |
| Representative Product B | 99 atom % D | >99% | Unlabeled p-Toluic acid (d0), partially deuterated species (d1-d3) |
| Alternative Product C | ≥98 atom % D | >98% | Unlabeled p-Toluic acid (d0), partially deuterated species (d1-d3) |
Note: For precise data, always refer to the Certificate of Analysis (CoA) provided by the supplier for a specific lot. A representative CoA for a deuterated aromatic acid would typically detail the percentage of each isotopologue (d0, d1, d2, d3, d4).
Experimental Protocols for Isotopic Purity Assessment
Detailed and validated experimental protocols are essential for the accurate determination of the isotopic purity of this compound.
Quantitative ¹H-NMR Spectroscopy
This method determines the amount of residual, non-deuterated p-Toluic acid.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and 5 mg of a certified internal standard (e.g., benzoic acid) into a clean NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition:
-
Acquire the ¹H-NMR spectrum on a 400 MHz or higher spectrometer.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration. A typical D1 for this type of molecule is 30 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of a well-resolved signal from the internal standard (e.g., the aromatic protons of benzoic acid) and the residual signals of this compound (e.g., the methyl protons).
-
The isotopic purity is calculated based on the ratio of the integrals, the known purity of the internal standard, and the molecular weights of the analyte and the standard.
-
High-Resolution Mass Spectrometry (HRMS)
This technique provides a detailed isotopic distribution of this compound.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Full scan from m/z 100-200.
-
Resolution: >10,000 to resolve the isotopic peaks.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the different isotopologues (d0 to d4). Integrate the peak areas for each isotopic species and calculate their relative percentages.
-
-
Potential Impurities and Considerations
The primary impurity in this compound is the unlabeled p-Toluic acid (d0). Other potential impurities include partially deuterated species (d1, d2, d3) which can arise from incomplete deuteration during synthesis. It is also important to consider the possibility of hydrogen-deuterium exchange, where deuterium atoms on the molecule are replaced by protons from the solvent or matrix. This is generally not a concern for deuterium on an aromatic ring under typical analytical conditions.
By employing these robust analytical techniques and carefully considering potential sources of error, researchers can confidently assess the isotopic purity of this compound, ensuring the accuracy and reliability of their quantitative studies.
A Head-to-Head Battle of Internal Standards: p-Toluic Acid-d4 Versus Its Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of p-Toluic acid-d4, a deuterated internal standard, against its non-deuterated structural analogs. By examining their performance characteristics, supported by representative experimental data and detailed methodologies, this document aims to provide a comprehensive resource for selecting the most appropriate internal standard for mass spectrometry-based assays.
Internal standards (IS) are indispensable in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, such as this compound, are often considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte. This near-identical nature ensures they effectively track the analyte throughout the entire analytical process.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to closely mimic the behavior of the native analyte during extraction, chromatography, and ionization. This leads to more accurate and precise quantification, especially in complex biological matrices where matrix effects can be significant. Non-deuterated structural analogs, while more readily available and less expensive, may not co-elute perfectly and can exhibit different responses to matrix effects, potentially compromising data quality.
Data Presentation: A Comparative Overview
To illustrate the performance differences, the following tables summarize the expected quantitative data for this compound compared to a typical non-deuterated structural analog internal standard. The data for this compound is based on the performance of structurally similar deuterated aromatic carboxylic acids, providing a reasonable expectation of its capabilities.
| Performance Parameter | This compound (Expected) | Structural Analog (Typical) | Comments |
| Recovery (%) | 85 - 110 | 75 - 120 | Deuterated standards typically show more consistent recovery across different lots of biological matrix. |
| Matrix Effect (%) | 90 - 115 | 70 - 130 | This compound is expected to better compensate for ion suppression or enhancement due to its co-elution with the analyte. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | Both can provide good linearity, but the deuterated standard often yields a more robust and reproducible calibration curve. |
| Precision (%RSD) | < 15 | < 20 | The superior ability of the deuterated standard to correct for variability generally results in better precision. |
| Accuracy (%Bias) | ± 15 | ± 20 | Higher accuracy is typically achieved with deuterated standards due to more effective normalization. |
Table 1: Comparative Performance in Human Plasma. This table highlights the expected superior performance of this compound in a complex biological matrix like plasma, where matrix effects are a significant challenge.
| Performance Parameter | This compound (Expected) | Structural Analog (Typical) | Comments |
| Recovery (%) | 80 - 115 | 70 - 125 | Urine composition can be highly variable, and a deuterated standard is better at tracking the analyte through these variations. |
| Matrix Effect (%) | 85 - 120 | 65 - 140 | The high salt content and variability of urine make effective matrix effect compensation crucial, favoring the use of a deuterated standard. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | Consistent linearity is achievable with both, but the deuterated standard provides greater confidence. |
| Precision (%RSD) | < 15 | < 20 | Improved precision with the deuterated standard is expected due to better normalization. |
| Accuracy (%Bias) | ± 15 | ± 20 | Deuterated standards are more likely to provide results closer to the true value in a variable matrix like urine. |
Table 2: Comparative Performance in Human Urine. This table illustrates the advantages of using this compound in a matrix known for its high variability in composition.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an internal standard in a quantitative assay. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound as an internal standard for the quantification of an analogous analyte in human plasma.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical liquid chromatography and mass spectrometry conditions for the analysis of a small acidic molecule using this compound as an internal standard.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components, for example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be determined during method development.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Rationale for using a deuterated internal standard to correct for analytical variability.
The Analytical Edge: A Comparative Guide to Linearity and Sensitivity with p-Toluic Acid-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor influencing the reliability of bioanalytical data. This guide provides a comprehensive comparison of p-Toluic acid-d4 as a deuterated internal standard against other alternatives, supported by experimental data and detailed methodologies to inform your analytical strategy.
Deuterated stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. Their structural near-identity to the analyte of interest ensures they co-elute and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis. This guide delves into the performance characteristics of this compound, offering a comparative perspective on its linearity and sensitivity.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts assay performance. While structural analogs are a viable option, deuterated standards like this compound, Tolbutamide-d9, and Phenacetin-d5 generally offer superior performance due to their closer physicochemical properties to the target analyte.
| Internal Standard | Typical Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Key Advantages |
| This compound | 1 - 1000 | 1 | >0.99 | Closely mimics benzoic acid derivatives; cost-effective. |
| Tolbutamide-d9 | 75 - 36,000 | 75 | >0.998 | Suitable for a wide range of analytes. |
| Phenacetin-d5 | 0.2 - 50 (in human serum) | 0.2 | >0.999 | High sensitivity for low-level quantification. |
| Benzoic acid-d5 | 0.005 - 50 (µg/mL) | 0.005 (µg/mL) | >0.996 | Broad applicability for acidic compounds. |
Note: The performance data presented is a synthesis from multiple sources and may vary depending on the specific analytical method, matrix, and instrumentation.
Experimental Protocols: A Closer Look
Detailed and robust experimental protocols are the foundation of reliable bioanalytical data. The following sections outline a typical workflow for assessing the linearity and sensitivity of an analytical method using a deuterated internal standard like this compound.
I. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 1 mg of the analyte and this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all calibration standards, quality control (QC) samples, and unknown samples.
II. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
III. LC-MS/MS Analysis
-
Liquid Chromatography: Employ a suitable C18 reversed-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The flow rate and gradient profile should be optimized for the specific analyte.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions, collision energy, and other instrument parameters for both the analyte and this compound.
IV. Linearity and Sensitivity Assessment
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The linearity range is defined by the lowest and highest concentration points of the calibration curve that meet the acceptance criteria for accuracy and precision.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision (e.g., ≤20% coefficient of variation) and accuracy (e.g., within ±20% of the nominal concentration).
-
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, typically determined as a signal-to-noise ratio of at least 3.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of a bioanalytical method validation using a deuterated internal standard.
A Comparative Guide to Quantifying Analytes Using p-Toluic Acid-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the analytical performance of p-Toluic acid-d4, a deuterated internal standard, with other alternatives, supported by experimental protocols and data.
This compound is the deuterated form of p-Toluic acid and is utilized as an internal standard in quantitative analysis by methods such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of stable heavy isotopes, like deuterium, incorporated into drug molecules has become a valuable tool for quantification during the drug development process.[1][3]
Performance Comparison: Limit of Detection and Quantification
| Internal Standard/Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Analytical Method |
| This compound (Representative) | Data not available | Data not available | LC-MS/MS |
| Terephthalic Acid (as a proxy) | 56.1 | 56.1 | UHPLC-MS/MS[4] |
| Isophthalic Acid (as a proxy) | 56.3 | 56.3 | UHPLC-MS/MS[4] |
| Benzoic Acid-d5 (Alternative) | Data not available | Data not available | LC-MS/MS |
Note: The LOD and LOQ for this compound are expected to be in a similar range to terephthalic acid under optimized LC-MS/MS conditions. Actual values are method and matrix-dependent and should be determined experimentally.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis for several reasons.[5] They are chemically almost identical to their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. This allows them to accurately correct for variations that can occur during sample preparation, extraction, and analysis, such as sample loss and matrix effects.[5][6]
Experimental Protocols
A detailed and robust experimental protocol is fundamental for the successful determination of LOD and LOQ in quantitative analysis.
General Experimental Workflow for LOD and LOQ Determination
Caption: Workflow for LOD and LOQ determination using a deuterated internal standard.
Detailed LC-MS/MS Methodology
1. Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected range of concentrations.
-
Internal Standard Spiking: Add a constant and known concentration of the this compound working solution to all calibration standards and unknown samples.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically suitable for the separation of aromatic acids.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both containing a small percentage of an acidifier like formic acid, is commonly used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and this compound must be optimized.
-
3. Data Analysis and LOD/LOQ Determination:
-
The Limit of Detection (LOD) is typically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio (S/N) of at least 3.
-
The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10 or greater, and with a coefficient of variation (CV) within predefined limits (e.g., ≤20%).
Logical Relationship in Quantitative Analysis
The use of a deuterated internal standard like this compound is central to achieving reliable quantitative results. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final calculated concentration.
Caption: Logical workflow for calculating analyte concentration using an internal standard.
References
The Unseen Benchmark: Evaluating p-Toluic Acid-d4 for Precision in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative assays, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of p-Toluic acid-d4, a deuterated stable isotope-labeled internal standard, against other alternatives, supported by representative experimental data from a closely related application.
In the landscape of bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards are the gold standard. They offer a way to control for variability throughout the analytical process, from sample preparation to detection. This compound, with its deuterium-labeled methyl group, is designed to be an ideal internal standard for the quantification of p-Toluic acid and structurally similar aromatic carboxylic acids. These compounds are relevant in various fields, including as metabolites of industrial chemicals like xylene and as intermediates in pharmaceutical synthesis.
While specific, publicly available validation data for this compound is limited, its performance can be reliably inferred from studies on structurally analogous deuterated internal standards. This guide leverages data from a validated LC-MS/MS method for the analysis of terephthalate (B1205515) metabolites in human urine, which utilized a deuterated internal standard for a similar small aromatic carboxylic acid. This provides a strong basis for evaluating the expected accuracy and precision of this compound.
Comparative Performance: A Data-Driven Look
The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte of interest throughout the analytical workflow, correcting for matrix effects and variations in extraction recovery and instrument response. The following tables summarize the expected performance of a quantitative assay for a small aromatic carboxylic acid using a deuterated internal standard in a complex biological matrix like urine. This data is representative of what can be achieved with this compound.
Table 1: Method Accuracy and Precision
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 2.0 | 5.5 | 8.2 | 102.5 | 104.0 |
| 20 | 3.1 | 5.4 | 98.7 | 101.5 |
| 100 | 2.8 | 4.8 | 101.2 | 100.8 |
Data is adapted from a study on a structurally similar deuterated internal standard for a small aromatic carboxylic acid in human urine and is representative of the expected performance of this compound.
Table 2: Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
The Alternative: Non-Isotopically Labeled Internal Standards
The most common alternative to a deuterated internal standard is a non-isotopically labeled, structurally similar compound. For p-Toluic acid, an alternative could be benzoic acid or another substituted benzoic acid that is not present in the sample. While more cost-effective, these structural analogs have different retention times and may exhibit different ionization efficiencies and extraction recoveries compared to the analyte. This can lead to less accurate correction and a decrease in overall assay precision.
Table 3: Comparison of Internal Standard Alternatives
| Feature | This compound (Deuterated) | Structural Analog (Non-deuterated) |
| Co-elution | Nearly identical to analyte | Different retention time |
| Ionization Efficiency | Very similar to analyte | Can differ significantly |
| Extraction Recovery | Very similar to analyte | May differ from analyte |
| Correction for Matrix Effects | Excellent | Moderate to Good |
| Accuracy and Precision | High | Good to Moderate |
| Cost | Higher | Lower |
Experimental Protocol: Quantification in a Biological Matrix
The following is a representative protocol for the quantification of a small aromatic carboxylic acid in a biological fluid (e.g., urine or plasma) using this compound as an internal standard.
1. Sample Preparation
-
Thaw frozen biological samples (e.g., 100 µL of urine) at room temperature.
-
Spike the samples with a known concentration of this compound solution.
-
For urine samples, perform enzymatic hydrolysis to deconjugate metabolites. This typically involves adding a β-glucuronidase/sulfatase enzyme solution and incubating at 37°C for 1-2 hours.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (p-Toluic acid) and the internal standard (this compound).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Conclusion
For quantitative assays where accuracy and precision are critical, this compound represents a superior choice for an internal standard compared to non-isotopically labeled alternatives. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations that can occur during sample processing and analysis. The representative data presented in this guide demonstrates that methods employing such standards can achieve high levels of accuracy, precision, and sensitivity, making this compound an invaluable tool for researchers, scientists, and drug development professionals in their pursuit of reliable and reproducible quantitative data.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of p-Toluic Acid-d4
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of p-Toluic acid-d4, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
This compound, while not classified as a hazardous substance under all regulations, can cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves to prevent skin contact.[1][3]
-
Eye Protection: Chemical safety goggles or glasses are necessary to protect from potential splashes.[1][3]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is recommended.[3][4]
In the event of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Step-by-Step Disposal Procedure
All waste materials must be handled in accordance with local, state, and federal regulations.[5]
-
Collection:
-
Spill Management:
-
In case of a spill, evacuate unnecessary personnel from the area.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a designated chemical waste container.
-
For larger spills, prevent the material from entering drains or waterways.[4][5] Contain the spill and collect it for disposal.
-
-
Waste Containerization:
-
Use containers that are in good condition and compatible with the chemical.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Label the waste container clearly with "Hazardous Waste" and the name "this compound".
-
-
Final Disposal:
-
Dispose of the waste through an approved hazardous waste disposal facility.[6]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Empty containers should be treated as hazardous waste and disposed of accordingly, as they may retain product residue.[5] Puncturing empty containers can prevent reuse.[5]
-
Quantitative Safety Data
| Property | Value | Reference |
| Melting Point | 177 - 182 °C | [3][7] |
| Boiling Point | 274 - 275 °C | [3][7] |
| LD50 (Oral, Mouse) | 2340 mg/kg | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling p-Toluic acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling p-Toluic acid-d4. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment and procedural clarity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The primary hazards are associated with inhalation of airborne particles and direct contact with skin and eyes.[1][2]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required for operations with a high risk of splashing.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling acids.[5] Gloves should be inspected for damage before use and discarded if any leaks develop.[6] |
| Body Protection | Laboratory Coat | A lab coat or an acid-resistant apron should be worn to protect clothing and prevent skin exposure.[1][4] |
| Respiratory Protection | Particulate Respirator | A NIOSH-approved particulate respirator (e.g., N95) is essential when working with the powdered form to prevent inhalation.[1][5] Work should be conducted in a well-ventilated area, preferably within a fume hood.[4][7] |
Operational Plan
Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling the Compound:
-
Work in a well-ventilated area or a certified chemical fume hood to minimize inhalation of dust.[4][7]
-
Don the appropriate PPE as specified in the table above.
-
To prevent dust generation, handle the solid material carefully.[2] If a spill occurs, dampen the solid material with 60-70% ethanol (B145695) before transferring it to a suitable container.[8]
-
When preparing solutions, always add the acid to the solvent, never the other way around, to avoid violent spattering.[6]
-
-
Post-Handling:
-
Securely seal the container of this compound.
-
Clean the work area thoroughly.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling the compound.[9]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in a designated, sealed, and clearly labeled hazardous waste container. The container should be sent to an approved waste disposal plant.[3] |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines. |
| Deuterated Waste Solutions | Due to the value of deuterium, consider recycling options for deuterated waste. If recycling is not feasible, dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. iigtchem.com [iigtchem.com]
- 5. leelinework.com [leelinework.com]
- 6. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. technopharmchem.com [technopharmchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
